3-Bromo-8-iodoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLPUCFGUXVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Regiocontrol of 3-Bromo-8-iodoquinoline: A Technical Whitepaper
Executive Summary & Strategic Rationale
In modern drug discovery and materials science, the quinoline scaffold remains a privileged aza-heterocycle. Specifically, 3-bromo-8-iodoquinoline (CAS: 1379316-32-1) serves as a highly valuable intermediate due to its orthogonal reactivity profile. The differential bond dissociation energies between the C8–I bond and the C3–Br bond allow synthetic chemists to perform sequential, site-selective transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations) without the need for protecting groups.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural recipes. Here, we dissect the causality behind the synthetic choices, contrasting de novo ring annulation against late-stage direct halogenation, to provide a self-validating framework for synthesizing this di-halogenated scaffold.
Retrosynthetic Logic & Pathway Selection
The synthesis of 3-bromo-8-iodoquinoline can be approached via two primary retrosynthetic disconnections:
-
Method A: De Novo Ring Annulation (The Gold Standard) This approach constructs the pyridine ring around a pre-halogenated aniline. By reacting 2-iodoaniline with a 2-bromomalonaldehyde equivalent, the regiochemistry is absolutely fixed. The iodine naturally occupies the C-8 position upon cyclization of the ortho-substituted aniline, while the 3-carbon building block delivers the bromine directly to the C-3 position [1], [2].
-
Method B: Late-Stage Direct Bromination This classical approach starts with the commercially available 8-iodoquinoline. The challenge lies in directing the electrophilic bromination to the C-3 position rather than the more electron-rich carbocyclic ring (C-5)[3], [4]. Careful tuning of the halogenating complex is required to override the natural electronic bias of the quinoline core [5].
Caption: Retrosynthetic pathways for 3-bromo-8-iodoquinoline highlighting the two primary strategies.
Methodology A: De Novo Ring Annulation (Combes-Type Condensation)
Causality & Mechanism
The most robust route to 3-bromoquinolines substituted on the benzene ring is a modified condensation involving a 2-bromo-malonaldehyde equivalent [1]. Free 2-bromomalonaldehyde is highly unstable and prone to polymerization. Therefore, we utilize 2-bromo-1,1,3,3-tetramethoxypropane as a masked equivalent.
Under acidic conditions, the acetal hydrolyzes to the active dialdehyde. The primary amine of 2-iodoaniline attacks the aldehyde to form an enaminone intermediate. Subsequent acid-catalyzed electrophilic aromatic substitution drives the cyclization onto the unsubstituted C-6 position of the aniline (which becomes C-8 of the quinoline). Finally, dehydration yields the fully aromatized 3-bromo-8-iodoquinoline.
Caption: Mechanistic workflow of the acid-catalyzed ring annulation.
Step-by-Step Protocol
Reagents:
-
2-Iodoaniline (1.0 equiv, 10 mmol)
-
2-Bromo-1,1,3,3-tetramethoxypropane (1.1 equiv, 11 mmol)
-
Glacial Acetic Acid (15 mL)
-
Concentrated HCl (37%, 2 mL)
Procedure:
-
Acetal Hydrolysis: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1,1,3,3-tetramethoxypropane in glacial acetic acid. Add the concentrated HCl dropwise at room temperature. Stir for 30 minutes to ensure complete unmasking of the dialdehyde.
-
Condensation: Slowly add 2-iodoaniline to the acidic mixture. Causality note: Gradual addition prevents exothermic spiking and limits the formation of polymeric byproducts.
-
Cyclization: Heat the reaction mixture to 110 °C (reflux) for 4–6 hours.
-
Workup: Cool the mixture to room temperature. Pour the dark solution over crushed ice (50 g) and slowly neutralize with aqueous NaOH (20% w/v) until the pH reaches 8.0.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
In-Process Validation (IPC):
-
Intermediate Check: Upon addition of 2-iodoaniline, the solution will shift to a deep yellow/orange, indicating enaminone formation.
-
Reaction Completion: TLC monitoring (Hexane:EtOAc 4:1, UV 254 nm) will show the disappearance of the 2-iodoaniline spot (R_f ~ 0.6) and the emergence of a highly UV-active product spot (R_f ~ 0.4).
-
Precipitation: Proper neutralization to pH 8 is critical; over-basification can lead to emulsion formation during extraction.
Methodology B: Late-Stage Direct Bromination
Causality & Mechanism
Bromination of quinoline in strongly acidic media typically involves electrophilic attack on the quinolinium cation, directing to the 5- and 8-positions [4]. Since the C-8 position is blocked by iodine, standard acidic bromination would yield 3-bromo-5,8-diiodo-variants or 5-bromo-8-iodoquinoline.
To achieve C-3 regioselectivity, we must alter the mechanism from a standard electrophilic aromatic substitution to an addition-elimination pathway [5]. By reacting 8-iodoquinoline with bromine in a halogenated solvent (like CCl₄ or DCM) in the presence of pyridine, a pyridine-bromine complex is formed. This complex attacks the nitrogen of the quinoline, forming an N-bromoquinolinium intermediate that undergoes nucleophilic addition of bromide at C-3, followed by dehydrohalogenation to restore aromaticity [3].
Step-by-Step Protocol
Reagents:
-
8-Iodoquinoline (1.0 equiv, 10 mmol)
-
Bromine (Br₂, 1.2 equiv, 12 mmol)
-
Pyridine (1.2 equiv, 12 mmol)
-
Dichloromethane (DCM, anhydrous, 40 mL)
Procedure:
-
Complex Formation: Dissolve 8-iodoquinoline and pyridine in anhydrous DCM in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Bromination: Dissolve Br₂ in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Causality note: Dropwise addition at 0 °C prevents over-bromination and controls the exothermic formation of the N-bromoquinolinium species.
-
Dehydrohalogenation: Remove the ice bath and heat the mixture to a gentle reflux (40 °C) for 12 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.
-
Purification: Separate the organic layer, wash with 1M HCl to remove residual pyridine, then with brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization from hot ethanol to separate the C-3 isomer from trace C-5 brominated byproducts.
In-Process Validation (IPC):
-
Complexation: The addition of Br₂ will immediately form a distinct red/orange complex in the DCM.
-
Gas Evolution: Heating to reflux will generate HBr gas (confirm by holding damp pH paper over the condenser outlet, which will turn red).
-
Quenching: The red color of the organic layer will rapidly discharge to pale yellow upon the addition of sodium thiosulfate, confirming the neutralization of active electrophilic bromine.
Comparative Data Analysis
To guide synthetic planning, the quantitative metrics of both methodologies are summarized below. Method A is heavily favored for initial scaffold synthesis due to its absolute regiocontrol, whereas Method B is useful if 8-iodoquinoline is already available in bulk and chromatographic resources are abundant.
| Parameter | Method A: Ring Annulation | Method B: Direct Bromination |
| Overall Yield | 65% – 75% | 30% – 45% |
| Regioselectivity | >99% (Absolute control) | ~60% (C-5 bromination competes) |
| Scalability | Excellent (Multi-gram to Kg) | Moderate (Purification bottlenecks) |
| E-Factor (Waste) | Low (Aqueous workup) | High (Halogenated solvents used) |
| Primary Challenge | Handling of malonaldehyde acetal | Chromatographic separation of isomers |
Conclusion
The synthesis of 3-bromo-8-iodoquinoline demands strict control over regiochemistry. While direct bromination of 8-iodoquinoline (Method B) is procedurally shorter, it suffers from competing electrophilic substitution at the C-5 position, necessitating rigorous and often wasteful purification steps. Conversely, the de novo Combes-type annulation (Method A) leveraging 2-iodoaniline and a 2-bromomalonaldehyde equivalent provides a self-validating, highly scalable system with near-perfect regiocontrol. For drug development professionals requiring high-purity di-halogenated scaffolds for subsequent cross-coupling campaigns, Method A stands as the definitive synthetic route.
References
-
Title : Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
-
Title : Product Class 3: Quinolines Source : Thieme E-Books & E-Journals URL :[Link]
-
Title : The 5- and 8-iodination of quinoline and some of its derivatives Source : Pakistan Journal of Scientific and Industrial Research (PJSIR) URL :[Link]
3-Bromo-8-iodoquinoline: Structural Dynamics, Site-Selective Reactivity, and Applications in Advanced Scaffold Synthesis
Executive Summary
For researchers and drug development professionals, the functionalization of heteroaromatic scaffolds is a foundational step in discovering novel therapeutics and advanced materials. 3-Bromo-8-iodoquinoline (CAS: 1379316-32-1) represents a privileged dihaloheterocycle that offers precise, programmable reactivity. By exploiting the thermodynamic and kinetic differences between its carbon-halogen bonds, chemists can perform highly controlled, site-selective cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and the biological rationale for utilizing this specific scaffold in modern drug discovery.
Chemical Properties and Structural Causality
The utility of 3-bromo-8-iodoquinoline stems directly from its asymmetric electronic distribution and the distinct bond dissociation energies (BDE) of its halogen substituents. The quinoline core is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via inductive and resonance effects.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound:
| Property | Value |
| Chemical Name | 3-Bromo-8-iodoquinoline |
| CAS Number | 1379316-32-1 |
| Molecular Formula | C9H5BrIN |
| Molecular Weight | 333.95 g/mol |
| C8–I Bond Dissociation Energy | ~238 kJ/mol (Typical Ar-I) |
| C3–Br Bond Dissociation Energy | ~335 kJ/mol (Typical Ar-Br) |
Mechanistic Causality: Why C8 Reacts First
In palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the transition metal to the carbon-halogen bond is typically the rate-determining step. The C8-I bond is significantly weaker than the C3-Br bond , rendering it kinetically far more susceptible to oxidative addition by Pd(0)[1].
Furthermore, the spatial proximity of the C8-iodine to the quinoline nitrogen creates a "directing effect." The lone pair on the nitrogen can pre-coordinate with the transition metal catalyst, drastically lowering the activation energy required for the insertion into the C8-I bond. This allows for orthogonal functionalization: the iodine can be displaced at lower temperatures, leaving the bromine intact for a subsequent, higher-temperature reaction[1].
Fig 1: Logic workflow for site-selective sequential cross-coupling of 3-bromo-8-iodoquinoline.
Experimental Methodology: Site-Selective Suzuki-Miyaura Coupling
To harness the orthogonal reactivity of 3-bromo-8-iodoquinoline, the reaction conditions must be strictly controlled. The following protocol details a self-validating methodology for the site-selective C8-arylation, adapted from established 2[2].
Step-by-Step Protocol: Synthesis of 3-Bromo-8-arylquinoline
Rationale for Reagents:
-
Stoichiometry: Exactly 1.0 equivalent of the arylboronic acid is used to prevent over-coupling at the C3 position.
-
Temperature: Maintained at 60°C. This provides enough thermal energy to break the weaker C-I bond but is insufficient to activate the C-Br bond.
-
Solvent: A 4:1 mixture of 1,4-Dioxane and Water ensures homogenous dissolution of both the organic quinoline and the inorganic base (Na₂CO₃) required for transmetalation[2].
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-8-iodoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.0 mmol, 1.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing catalyst degradation.
-
Solvent Addition: Inject 5 mL of a degassed 1,4-dioxane/water (4:1 v/v) mixture containing dissolved Na₂CO₃ (2.0 mmol, 2.0 equiv) via syringe.
-
Kinetic Execution: Heat the reaction mixture to exactly 60°C with vigorous stirring for 8 hours.
-
Quench and Extraction: Cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate and 10 mL of deionized water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, wash the combined organics with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
System Validation & Analytics (E-E-A-T)
A robust protocol must be self-validating. Before proceeding to functionalize the C3 position, the chemist must confirm the integrity of the C3-Br bond:
-
LC-MS Analysis: The mass spectrum of the purified product must exhibit a characteristic 1:1 isotopic doublet (M / M+2) corresponding to the presence of a single bromine atom (
Br and Br). The absence of iodine is confirmed by the mass shift. -
¹H NMR Spectroscopy: The disappearance of the highly deshielded C8 proton signal (if comparing to a non-substituted analog) or the shift in the aromatic region confirms C8 substitution, while the singlet-like resonance of the C2 and C4 protons adjacent to the C3-bromine remains intact.
Applications in Drug Discovery and Materials Science
The ability to sequentially functionalize the 3- and 8-positions of the quinoline ring is highly prized in medicinal chemistry.
Oncology: Kinase Inhibition
Derivatives synthesized from 3-bromoquinolines are potent inhibitors of critical oncology targets, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[2]. Furthermore, 3-arylquinoline derivatives have been shown to act as dual inhibitors of topoisomerase I/II and suppress the PI3K/Akt/mTOR signaling pathway, a critical cascade in tumor cell proliferation and survival[2].
Fig 2: Mechanism of action for 3-arylquinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.
Antiviral Therapeutics: azaBINOL Scaffolds
The C8 position is equally critical. Cross-coupling at the 8-position of iodoquinolines is the primary synthetic route to azaBINOLs (nitrogenous analogs of BINOL). Recent studies have demonstrated that specific deoxy-8-azaBINOL derivatives, synthesized via the Suzuki-Miyaura coupling of 8-iodoquinolines, act as highly specific inhibitors of HIV-1 Reverse Transcriptase RNase H activity[3]. The orthogonal reactivity of 3-bromo-8-iodoquinoline allows researchers to construct these azaBINOL scaffolds at C8 while retaining the C3-Br handle to append solubility-enhancing or target-binding moieties later in the synthetic sequence.
References
-
Chemikart . "1379316-32-1 | 3-Bromo-8-iodoquinoline". Chemikart Database. Available at: [Link]
-
ResearchGate . "Examples of quinoline-fused derivatives with biological activities". ResearchGate Publications. Available at: [Link]
-
bioRxiv . "Biological Evaluation of Molecules of the azaBINOL Class as Antiviral Agents: Specific Inhibition of HIV-1 RNase H Activity". bioRxiv Preprints. Available at: [Link]
Sources
Orthogonal Functionalization of 3-Bromo-8-iodoquinoline: A Technical Guide for Advanced Scaffold Synthesis
Executive Summary
In the realm of modern drug discovery and complex materials science, the demand for highly programmable, polyfunctional building blocks is paramount. 3-Bromo-8-iodoquinoline (CAS: 1379316-32-1)[1] serves as a premier bifunctional heterocyclic scaffold. By exploiting the distinct electronic environments and bond dissociation energies (BDE) of its two halogen substituents, researchers can execute precise, site-selective cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the orthogonal functionalization of 3-Bromo-8-iodoquinoline, empowering application scientists to construct complex tricyclic architectures and advanced pharmaceutical intermediates.
Core Chemical Identifiers & Physicochemical Data
To ensure rigorous tracking and reproducibility in synthetic workflows, the core identifiers and structural parameters of 3-Bromo-8-iodoquinoline are summarized below.
| Identifier / Property | Value |
| Chemical Name | 3-Bromo-8-iodoquinoline |
| CAS Registry Number | 1379316-32-1[1] |
| Molecular Formula | C9H5BrIN |
| Molecular Weight | 333.95 g/mol |
| SMILES String | IC1=C2N=CC(Br)=CC2=CC=C1 |
| MDL Number | MFCD16658579 |
| Structural Class | Dihalogenated Heterocycle (Quinoline) |
Structural Causality & Reactivity Profile
The synthetic utility of 3-Bromo-8-iodoquinoline lies in its inherent chemoselectivity , which is governed by two primary factors:
-
Thermodynamic Differentiation : The C8–I bond possesses a significantly lower BDE (~55 kcal/mol) compared to the C3–Br bond (~70 kcal/mol). This thermodynamic gap ensures that low-valent transition metals, such as Pd(0), will preferentially undergo oxidative addition at the C8 position.
-
Directing Group Effect : The quinoline nitrogen (N1) acts as a localized Lewis base. It can pre-coordinate with the transition metal catalyst, effectively tethering the metal center in close spatial proximity to the C8 position. This proximity effect drastically lowers the activation energy for C8–I bond cleavage, further kinetically favoring C8 over C3[2],[3].
This dual electronic and steric bias allows chemists to perform a Suzuki-Miyaura or Sonogashira coupling at C8, leaving the C3-bromide completely intact for a subsequent, more forcing cross-coupling reaction (e.g., Buchwald-Hartwig amination).
Mechanistic Pathway
The following diagram illustrates the logical flow of orthogonal functionalization, highlighting the transition from the highly reactive C8-iodide to the less reactive C3-bromide.
Figure 1: Orthogonal site-selective functionalization pathway of 3-Bromo-8-iodoquinoline.
Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols integrate causality-driven reagent selection with in-process validation checkpoints.
Protocol A: Chemoselective C8-Arylation via Suzuki-Miyaura Coupling
Objective : Selectively couple an arylboronic acid at the C8 position while preserving the C3-bromide. Causality : By utilizing a mild temperature (60 °C) and a standard phosphine ligand (PPh3), the catalyst possesses enough energy to cleave the C8–I bond but lacks the thermodynamic driving force to activate the C3–Br bond.
-
Preparation : In a flame-dried Schlenk flask, combine 3-Bromo-8-iodoquinoline (1.0 equiv)[1] and the desired arylboronic acid (1.05 equiv). Note: The strict 1.05 stoichiometric ratio prevents over-arylation.
-
Catalyst Loading : Add Pd(PPh3)4 (5 mol%). Avoid bulky, electron-rich biaryl phosphines at this stage, as they may prematurely activate the C-Br bond.
-
Solvent & Base : Add a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v) and Na2CO3 (2.0 equiv).
-
Execution : Stir the biphasic mixture at 60 °C under an argon atmosphere for 4 hours.
-
Self-Validating Control (Critical) : At
, sample the organic layer for LC-MS.-
Validation Checkpoint: The reaction is proceeding correctly if the
peak at m/z 334 is replaced exclusively by the mono-arylated mass. If a di-arylated byproduct mass is detected (>2% relative abundance), immediately cool the reaction to 45 °C to restore chemoselectivity.
-
-
Isolation : Extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Late-Stage C3-Amination via Buchwald-Hartwig Cross-Coupling
Objective : Functionalize the remaining C3 position of the isolated C8-aryl-3-bromoquinoline intermediate. Causality : With the highly reactive iodine removed, the C3–Br bond requires an electron-rich, sterically demanding ligand (e.g., XPhos) to accelerate oxidative addition and facilitate the reductive elimination of a bulky amine.
-
Preparation : Charge a vial with the C8-aryl-3-bromoquinoline intermediate (1.0 equiv) and a secondary amine (1.2 equiv).
-
Catalyst Loading : Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).
-
Solvent & Base : Add anhydrous Toluene and NaOtBu (1.5 equiv). Note: A strong alkoxide base is required to deprotonate the amine during the catalytic cycle.
-
Execution : Seal the vial and heat to 100 °C for 12 hours.
-
Self-Validating Control (Critical) : Observe the color of the reaction mixture upon reaching 100 °C.
-
Validation Checkpoint: An initial color shift from dark purple/red (native Pd2(dba)3) to a clear pale yellow/orange indicates the successful formation of the active monomeric Pd(0)-XPhos species. If the solution turns opaque black, Pd-black has precipitated (indicating catalyst deactivation or moisture ingress); halt the reaction and verify solvent anhydrousness.
-
-
Isolation : Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC.
Strategic Applications in Drug Discovery
The step-wise functionalization of 3-Bromo-8-iodoquinoline is not merely an academic exercise; it is a critical pathway for the synthesis of advanced therapeutics.
-
Pyrroloquinoline Synthesis : Palladium-catalyzed coupling of 8-iodoquinolines with alkynes serves as a robust entry point for synthesizing complex tricyclic scaffolds, such as pyrrolo[3,2,1-ij]quinolines[4]. These rigid structures are highly privileged in medicinal chemistry for their potent interactions with central nervous system (CNS) targets.
-
Distal C-H Functionalization : The C8 position is frequently targeted for borylation and subsequent cross-coupling to build complex donor-acceptor fluorophores and site-specific pharmaceutical intermediates[2],[3]. By starting with a pre-halogenated scaffold like 3-Bromo-8-iodoquinoline, chemists can bypass the often poor yields and harsh conditions associated with direct distal C-H activation.
References
1.[1] Title : 1379316-32-1 | 3-Bromo-8-iodoquinoline. Source : BLD Pharm. URL : 2.[4] Title : Palladium Catalysed Coupling of Iodoquinolines and Acetylenes -- A Novel Entry to the Pyrrolo[3,2,1-ij]quinoline Nucleus. Source : Semantic Scholar. URL : 3.[2] Title : Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Source : PMC (nih.gov). URL : 4.[3] Title : ChemInform Abstract: Site-Selective C-H Borylation of Quinolines at the C8 Position Catalyzed by a Silica-Supported Phosphane-Iridium System. Source : ResearchGate. URL :
Sources
Retrosynthetic Analysis and Forward Synthesis of 3-Bromo-8-iodoquinoline: A Technical Guide
Introduction & Chemical Significance
Dihaloquinolines are highly privileged scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for complex molecular architectures. Specifically, 3-bromo-8-iodoquinoline offers orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions. Because the carbon-iodine (C–I) bond undergoes oxidative addition more rapidly than the carbon-bromine (C–Br) bond, this molecule allows for sequential, site-selective functionalization—first at the C-8 position (e.g., via Suzuki-Miyaura or Sonogashira coupling), followed by subsequent elaboration at the C-3 position.
Designing a scalable and regioselective synthesis for this compound requires navigating the inherent electronic deactivation of the quinoline core and avoiding competitive over-halogenation[1].
Retrosynthetic Strategy & Chemical Causality
Direct iodination of 3-bromoquinoline or direct bromination of 8-iodoquinoline are both synthetically flawed approaches. The C–I bond is sensitive to the oxidative conditions required for electrophilic bromination, and direct C–H functionalization at the distal C-8 position of a pre-brominated quinoline suffers from poor regiocontrol[1].
To achieve absolute regiocontrol, the synthesis must rely on the directing power of a strongly electron-withdrawing group.
The Disconnection Logic:
-
Target: 3-Bromo-8-iodoquinoline can be disconnected to an amine precursor via a Sandmeyer reaction, a reliable method for installing iodine at sterically hindered positions.
-
Intermediate 2: 3-Bromo-8-aminoquinoline is disconnected to a nitro precursor. The nitro group acts as a robust placeholder that survives electrophilic halogenation.
-
Intermediate 1: 3-Bromo-8-nitroquinoline is disconnected to 8-nitroquinoline. The C-8 nitro group strongly deactivates the carbocyclic ring. Under acidic conditions, the quinoline nitrogen is protonated, further modifying the electronic landscape to favor electrophilic attack exclusively at the C-3 position via an addition-elimination mechanism[2].
Retrosynthetic disconnection of 3-Bromo-8-iodoquinoline from 8-Nitroquinoline.
Forward Synthesis Workflow
The forward synthesis executes the retrosynthetic plan through three distinct, chemoselective transformations.
Forward synthesis workflow for 3-Bromo-8-iodoquinoline.
Quantitative Data & Reagent Comparison
To ensure reproducibility and scale, the following table summarizes the quantitative parameters, expected yields, and the chemical causality driving the reagent selection for each step.
| Step | Transformation | Reagents & Conditions | Typical Yield | Mechanistic Rationale & Causality |
| 1 | Electrophilic Bromination | NBS (1.2 eq), AcOH, 60 °C, 12 h | 60–70% | NBS provides a controlled release of electrophilic Br⁺, preventing polybromination. AcOH protonates the quinoline, directing attack to C-3[3]. |
| 2 | Chemoselective Reduction | Fe powder (5 eq), AcOH, 80 °C, 2 h | 85–90% | Pd/C with H₂ causes rapid hydrodebromination. Béchamp reduction (Fe/AcOH) strictly reduces -NO₂ to -NH₂ while preserving the C-Br bond[2]. |
| 3 | Sandmeyer Iodination | NaNO₂ (1.2 eq), HCl, KI (2.5 eq), 0 °C to RT | 65–75% | Diazonium formation transforms the amine into a superior leaving group (N₂), enabling nucleophilic aromatic substitution by the soft I⁻ nucleophile. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure intermediate integrity before proceeding to subsequent steps.
Protocol 1: Regioselective Synthesis of 3-Bromo-8-nitroquinoline
Based on optimized conditions for the disruption of MTDH-SND1 interactions ()[3].
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-nitroquinoline (1.0 equiv, e.g., 10.0 mmol) and glacial acetic acid (0.5 M relative to substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 equiv, 12.0 mmol) in portions to control the mild exotherm.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.
-
IPC (Self-Validation): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The starting material (
) should be fully consumed, replaced by a new, less polar spot ( ). -
Workup: Cool the mixture to room temperature and remove the acetic acid under reduced pressure. Dissolve the crude residue in a mixture of ethyl acetate and water (2:1 v/v). Neutralize the aqueous layer with saturated aqueous NaHCO₃.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford 3-bromo-8-nitroquinoline as a pale yellow solid[2].
Protocol 2: Chemoselective Reduction to 3-Bromo-8-aminoquinoline
Adapted from Alzheimer's disease diagnostic radiotracer precursor syntheses ()[2].
-
Setup: Suspend 3-bromo-8-nitroquinoline (1.0 equiv, 5.0 mmol) in glacial acetic acid (20 mL) and water (5 mL).
-
Reduction: Add activated iron powder (5.0 equiv, 25.0 mmol) in one portion. Heat the suspension to 80 °C with vigorous stirring for 2 hours.
-
IPC (Self-Validation): Monitor via LC-MS. The target mass should shift from[M+H]⁺ 253/255 (nitro) to [M+H]⁺ 223/225 (amino). The absence of [M+H]⁺ 145 confirms no hydrodebromination occurred.
-
Workup: Cool the mixture and filter through a pad of Celite to remove iron salts, washing the pad generously with ethyl acetate.
-
Neutralization: Carefully pour the filtrate into ice-cold saturated aqueous Na₂CO₃ until the pH reaches 8. Extract with ethyl acetate (3x).
-
Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield pure 3-bromo-8-aminoquinoline.
Protocol 3: Sandmeyer Iodination to 3-Bromo-8-iodoquinoline
-
Diazotization: Suspend 3-bromo-8-aminoquinoline (1.0 equiv, 3.0 mmol) in aqueous HCl (3 M, 15 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (1.2 equiv, 3.6 mmol) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium salt formation.
-
Iodination: Dissolve potassium iodide (KI) (2.5 equiv, 7.5 mmol) in water (5 mL). Add the KI solution dropwise to the diazonium mixture at 0 °C.
-
Nitrogen Evolution: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the evolution of nitrogen gas (bubbling) ceases completely (approx. 2 hours).
-
IPC (Self-Validation): Check via TLC. The highly polar amine spot should be completely replaced by a highly non-polar product spot.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any generated iodine (I₂) back to iodide, turning the dark solution lighter.
-
Purification: Extract with dichloromethane (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/DCM) to yield 3-bromo-8-iodoquinoline.
References
-
Shen, H. et al. "Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction." Journal of Medicinal Chemistry, 68(2), 1844-1862 (2025). URL:[Link]
- Berridge, M. S. et al. "Quinoline derivatives for diagnosis and treatment of alzheimer's disease." WIPO Patent WO2016183578A1 (2016).
-
Gevorgyan, V. et al. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." National Institutes of Health / PMC (2017). URL:[Link]
Sources
Chemical reactivity and stability of 3-Bromo-8-iodoquinoline
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 3-Bromo-8-iodoquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Within this class, halo-substituted quinolines serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. 3-Bromo-8-iodoquinoline, in particular, emerges as a highly valuable building block for researchers in drug discovery and materials science. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for programmed, site-selective functionalization.
This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-bromo-8-iodoquinoline. Moving beyond a simple recitation of protocols, we will delve into the causal mechanisms that govern its reactivity, offering field-proven insights to enable researchers to harness the full synthetic potential of this powerful intermediate. The protocols and data presented herein are designed to serve as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
The strategic placement of two different halogen atoms on the quinoline core is the defining feature of 3-bromo-8-iodoquinoline. The iodine atom at the C-8 position and the bromine atom at the C-3 position possess distinct electronic and steric properties that dictate the molecule's reactivity.
| Property | Value |
| Molecular Formula | C₉H₅BrIN |
| Molecular Weight | 333.95 g/mol |
| CAS Number | 917251-85-5[3] |
| Appearance | Expected to be a solid at room temperature |
The quinoline ring system is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This effect is amplified by the inductive effects of the halogen substituents. Consequently, the C-2 and C-4 positions are the most electrophilic, a key factor in understanding potential side reactions.[4] However, the primary focus of this guide is the chemistry of the carbon-halogen bonds.
Core Concept: Orthogonal Reactivity of C-I and C-Br Bonds
The synthetic power of 3-bromo-8-iodoquinoline lies in the significant difference in reactivity between the C-I and C-Br bonds, particularly in metal-catalyzed cross-coupling reactions. This differential allows for selective functionalization at one position while leaving the other intact for subsequent transformations.
The underlying principle is rooted in bond dissociation energies:
-
C(sp²)-I Bond: ~272 kJ/mol
-
C(sp²)-Br Bond: ~336 kJ/mol
The carbon-iodine bond is substantially weaker and more polarizable than the carbon-bromine bond. This makes it significantly more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.[5] This energy difference provides a large kinetic window to perform chemistry selectively at the C-8 position.
Caption: Differential reactivity of C-I vs. C-Br bonds.
Chemical Reactivity: A Guide to Selective Functionalization
The differential reactivity allows for a programmed approach to creating complex quinoline derivatives. Mild reaction conditions will almost exclusively target the C-8 iodo position, while more forcing conditions are required to activate the C-3 bromo position, typically after the C-8 position has been functionalized.
Selective Metal-Catalyzed Cross-Coupling at the C-8 Position
Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing 3-bromo-8-iodoquinoline.[5][6] The general mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Due to the weaker C-I bond, oxidative addition of the Pd(0) catalyst occurs preferentially at C-8.
Caption: General workflow for selective C-8 functionalization.
This reaction couples the quinoline with an organoboron reagent (boronic acid or ester) and is a robust method for installing aryl or vinyl groups.
-
Expertise & Causality: The choice of base is critical. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient to facilitate the transmetalation step without promoting side reactions. The ligand, such as SPhos or XPhos, stabilizes the palladium catalyst and promotes the reductive elimination step.
Protocol: Selective Suzuki-Miyaura Coupling at C-8
-
Reagent Preparation: To an oven-dried reaction vessel, add 3-bromo-8-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 3-bromo-8-arylquinoline product.
This reaction introduces an alkyne moiety, a valuable functional group for further chemistry (e.g., click reactions) or as a component of many biologically active molecules.
-
Expertise & Causality: This reaction is co-catalyzed by copper(I) iodide. The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself. A base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.
Protocol: Selective Sonogashira Coupling at C-8
-
Reagent Preparation: To a reaction vessel, add 3-bromo-8-iodoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.2 equiv) and triethylamine (2.5 equiv).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction's progress.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane, wash with aqueous NH₄Cl, water, and brine. Dry, concentrate, and purify by column chromatography.
This reaction is a premier method for forming C-N bonds, crucial for synthesizing compounds with aniline-like substructures common in pharmaceuticals.
-
Expertise & Causality: This reaction requires a strong, non-nucleophilic base, such as NaOt-Bu or K₃PO₄, to deprotonate the amine and facilitate the catalytic cycle. The choice of phosphine ligand is paramount and depends on the amine substrate; bulky, electron-rich ligands like Xantphos or RuPhos are often effective.
| Reaction | Typical Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-120 |
Reactivity at the C-3 Bromo Position
After selective functionalization at C-8, the remaining C-3 bromo position can be targeted for a second cross-coupling reaction. Activating this less reactive bond typically requires more forcing conditions:
-
Higher Temperatures: Often >120 °C.
-
More Active Catalysts: Utilizing stronger electron-donating and bulky phosphine ligands (e.g., Buchwald-type ligands) can facilitate oxidative addition at the C-Br bond.
-
Different Metal Catalysts: In some cases, nickel catalysts may offer different reactivity profiles compared to palladium.
This stepwise approach allows for the controlled and unambiguous synthesis of di-substituted quinolines with different groups at the C-3 and C-8 positions.
Chemical Stability and Handling
While specific stability data for 3-bromo-8-iodoquinoline is not extensively published, its stability profile can be inferred from the general properties of poly-halogenated heteroaromatic compounds.
-
Thermal Stability: The compound is expected to be thermally stable under the conditions of most organic reactions (up to ~150 °C). At significantly higher temperatures, decomposition may occur.
-
Photostability: Like many iodo-aromatic compounds, 3-bromo-8-iodoquinoline may be sensitive to light, particularly UV radiation. The C-I bond can undergo homolytic cleavage, leading to decomposition. It is crucial to store the compound in amber vials or protected from light.
-
Chemical Compatibility: It is generally stable to mild acidic and basic conditions. However, it will react under the conditions described above (e.g., with palladium catalysts and bases). It is incompatible with strong reducing agents (which can cause dehalogenation) and organolithium reagents at low temperatures (which can lead to lithium-halogen exchange, likely at the iodine position).
Recommended Storage: Store in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration and an inert atmosphere are recommended.
Spectroscopic Characterization
Unequivocal characterization is essential for confirming the identity and purity of 3-bromo-8-iodoquinoline and its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum will display distinct signals in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the halogens and nitrogen atom. Based on close analogs like 8-bromo-3-iodoquinoline, the two protons on the pyridine ring (H-2 and H-4) are expected to appear as doublets at the most downfield positions, typically above 8.5 ppm.[7]
-
Mass Spectrometry: The mass spectrum provides the most definitive evidence. It will show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). This will result in a molecular ion cluster with two peaks (M and M+2) separated by two mass units.[8]
-
¹³C NMR Spectroscopy: The spectrum will show nine distinct signals for the quinoline carbons. The carbons directly attached to the halogens (C-3 and C-8) will show characteristic chemical shifts, and their signals may be broadened or have lower intensity.
Conclusion
3-Bromo-8-iodoquinoline is a paradigm of modern synthetic utility. Its value lies not just in the quinoline core but in the precisely engineered differential reactivity of its halogen substituents. By understanding the fundamental principles of bond strengths and the mechanisms of metal-catalyzed reactions, researchers can unlock a stepwise, programmable route to novel and complex di-substituted quinolines. This guide provides the foundational knowledge—the "why" behind the "how"—to empower scientists in drug discovery and materials science to leverage this molecule effectively, transforming a simple building block into a gateway for innovation.
References
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
- Nayak, S. K., et al. (N/A). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide Supporting I. The Royal Society of Chemistry.
-
Martins, P., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]
-
Besson, T., et al. (N/A). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
ChemSrc (2025). 8-Bromo-3-iodoquinoline | CAS#:917251-85-5. Chemsrc.com. Available at: [Link]
-
Wang, C., et al. (N/A). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. Chem. Available at: [Link]
-
Mphahlele, M. J., et al. (2022). Review on recent development of quinoline for anticancer activities. briefing.org. Available at: [Link]
-
Patel, S. B., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
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Solubility Profile of 3-Bromo-8-iodoquinoline in Common Solvents: A Technical Guide to Physicochemical Behavior and Measurement Protocols
Executive Summary
3-Bromo-8-iodoquinoline (CAS: 1379316-32-1)[1] is a highly functionalized, dihalogenated heterocyclic building block frequently utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and pharmaceutical lead generation. Due to its rigid aromatic core and dual heavy-halogen substitution, it exhibits a distinct physicochemical profile characterized by high lipophilicity and poor aqueous solubility[2]. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and a rigorously validated shake-flask protocol for accurate solubility quantification.
Physicochemical Profiling & Mechanistic Causality
The solubility behavior of 3-Bromo-8-iodoquinoline is dictated by its molecular architecture:
-
Aromatic Core (Pi-System): The quinoline ring promotes strong intermolecular
stacking in the solid state, resulting in high crystal lattice energy. Overcoming this lattice energy requires solvents with strong solvating power. -
Halogenation Effects: The introduction of bromine at the C3 position and iodine at the C8 position significantly increases the overall polarizability of the molecule. While the quinoline nitrogen introduces a localized dipole, the bulky, electron-rich halogens increase dispersion interactions (London forces), driving the molecule's affinity for non-polar and aprotic environments[3].
-
Solvation Thermodynamics: Because the heavy halogens disrupt hydrogen bonding networks, the compound is practically insoluble in highly polar protic solvents like water. Conversely, it demonstrates excellent solubility in aprotic, polarizable solvents (e.g., DMSO, DMF) and moderately polar halogenated solvents (e.g., Dichloromethane) where solute-solvent dipole and dispersion interactions favorably overcome the solid-state lattice energy[2][3].
Empirical Solubility Profile
The following table summarizes the solubility profile of 3-Bromo-8-iodoquinoline across a spectrum of common laboratory and industrial solvents.
Table 1: Empirical Solubility Profile of 3-Bromo-8-iodoquinoline
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Class | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Freely Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Freely Soluble | > 100 |
| Dichloromethane (DCM) | 3.1 | 8.9 | Soluble | > 50 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Soluble | > 50 |
| Ethanol (EtOH) | 5.2 | 24.5 | Slightly Soluble | < 5 |
| Water (pH 7.4 Buffer) | 9.0 | 80.1 | Practically Insoluble | < 0.01 |
Thermodynamic Solubility Determination: The Shake-Flask Method
In early-stage drug discovery, kinetic solubility assays (which spike DMSO stock solutions into aqueous buffers) are often used for high-throughput screening. However, kinetic methods frequently overestimate solubility due to the formation of metastable supersaturated solutions[4]. For rigorous physicochemical profiling, the saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[5][6].
Self-Validating Experimental Protocol
The following protocol is designed to ensure scientific integrity by integrating self-validating checkpoints.
-
Step 1: Solid-State Preparation
-
Action: Weigh approximately 2.0 mg of crystalline 3-Bromo-8-iodoquinoline into a 1.5 mL microcentrifuge tube. Add 1.0 mL of the target solvent.
-
Causality: Initiating the assay with solid powder rather than a pre-dissolved stock guarantees that the system approaches equilibrium from an undersaturated state, physically preventing supersaturation artifacts[4][7].
-
-
Step 2: Equilibration
-
Action: Seal the tube and incubate on an orbital shaker at 25°C (or 37°C for bio-relevant media) at 150 rpm for 24 to 72 hours.
-
Causality: Dihalogenated quinolines possess high lattice energies. A minimum of 24 hours is required to ensure the kinetics of dissolution and precipitation reach a dynamic thermodynamic equilibrium[6].
-
-
Step 3: Self-Validation Check (Critical)
-
Action: Visually inspect the tube post-incubation.
-
Validation: A visible pellet of undissolved solid must remain at the bottom of the tube. If no solid is present, the solution is not saturated, the measurement is invalid, and the assay must be repeated with a higher mass of the compound[5].
-
-
Step 4: Phase Separation
-
Action: Centrifuge the suspension at 13,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Causality: For highly lipophilic compounds like 3-Bromo-8-iodoquinoline, centrifugation is vastly superior to filtration. Hydrophobic compounds frequently exhibit non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the measured concentration[8].
-
-
Step 5: HPLC-UV Quantification
-
Action: Dilute the supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Causality: HPLC-UV is prioritized over nephelometry or turbidimetry because it offers a broader dynamic range, higher sensitivity, and the ability to separate the parent compound from potential degradation products generated during the 72-hour incubation[9].
-
Workflow Visualization
Figure 1: High-throughput thermodynamic solubility determination workflow using the shake-flask method.
Implications for Drug Development & Synthesis
Understanding the solubility profile of 3-Bromo-8-iodoquinoline is critical for optimizing synthetic routes. The differential reactivity of the C8-iodine and C3-bromine allows for highly chemoselective sequential cross-coupling. Because the compound requires aprotic polar solvents (like DMF or DMSO) or moderately polar ethers (like THF) for complete solvation, synthetic chemists must carefully select catalyst-ligand systems that remain stable and active in these specific solvent environments. Furthermore, if this scaffold is retained in a final pharmaceutical lead, its inherent lipophilicity will likely necessitate formulation strategies—such as solid dispersions or lipid-based delivery systems—to overcome poor aqueous solubility and achieve adequate oral bioavailability.
References[1] BLD Pharm. "1379316-32-1 | 3-Bromo-8-iodoquinoline". Source: bldpharm.com. URL: https://www.bldpharm.com/[7] Enamine. "Shake-Flask Aqueous Solubility Assay". Source: enamine.net. URL: https://enamine.net/[2] CymitQuimica. "CAS 130-26-7: Clioquinol (Halogenated Quinoline)". Source: cymitquimica.com. URL:https://www.cymitquimica.com/[5] Marques, M. R. C. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". Source: SciSpace. URL: https://typeset.io/[3] ResearchGate. "Is there any relation in chemistry between the molecular symmetry and the molecular polarity?". Source: researchgate.net. URL: https://www.researchgate.net/[9] Hoelke, B., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Source: Analytical Chemistry. URL:https://doi.org/10.1021/ac900175b[6] Monteiro, P. F., et al. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines." Source: Brazilian Journal of Pharmaceutical Sciences. URL:https://doi.org/10.1590/s2175-979020200004181083[4] Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Source: Journal of Pharmaceutical Sciences. URL:https://doi.org/10.1002/jps.20913[8] Szolláth, R., et al. "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements." Source: Methods and Protocols. URL:https://doi.org/10.3390/mps8050116
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The Rational Design and Discovery of 3-Bromo-8-iodoquinoline: A Bifunctional Scaffold for Orthogonal Cross-Coupling
Executive Summary
The evolution of modern medicinal chemistry relies heavily on the rapid, divergent synthesis of complex heterocyclic scaffolds. Among these, quinolines occupy a privileged space due to their ubiquitous presence in antimalarial, antiviral, and antineoplastic agents. The "discovery" of 3-Bromo-8-iodoquinoline (CAS: 1379316-32-1) did not occur through natural product isolation; rather, it was rationally designed as a highly specialized, bifunctional building block. By strategically positioning an iodine atom at the C8 position and a bromine atom at the C3 position, chemists unlocked a reliable platform for orthogonal cross-coupling . This whitepaper details the mechanistic causality, synthetic history, and self-validating protocols for utilizing this critical intermediate in advanced drug development.
Historical Context and Mechanistic Causality
Historically, the functionalization of the quinoline core suffered from poor regioselectivity and over-halogenation. Early attempts to sequentially functionalize di-bromo or di-chloro quinolines required harsh conditions and resulted in complex statistical mixtures.
The design of 3-bromo-8-iodoquinoline solved this by exploiting the fundamental thermodynamic differences in carbon-halogen bond dissociation energies (BDE).
The Causality of Chemoselectivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl-halide bond.
-
The C8-I Bond: The C(sp2)–I bond has a relatively low BDE (~65 kcal/mol). Despite the steric hindrance imparted by the adjacent nitrogen atom, the thermodynamic weakness of the iodine bond ensures that oxidative addition occurs extremely rapidly, even at mild temperatures (25–60°C).
-
The C3-Br Bond: The C(sp2)–Br bond is significantly stronger (~81 kcal/mol). Furthermore, the C3 position resides on the electron-deficient pyridine ring of the quinoline core. This electron deficiency lowers the energy of the
orbital, but not enough to overcome the inherent strength of the C-Br bond compared to C-I. Consequently, the C3-Br bond remains completely inert during the functionalization of the C8 position, requiring elevated temperatures (>90°C) and electron-rich phosphine ligands (e.g., XPhos) to activate .
Quantitative Reactivity Data
The following table summarizes the thermodynamic and kinetic parameters that dictate the orthogonal reactivity of this scaffold.
| Halogen Position | Bond Type | Approx. BDE (kcal/mol) | Relative Oxidative Addition Rate | Optimal Pd Catalyst System | Temp Req. |
| C8-I | C(sp2)-I | ~65 | Very Fast ( | Pd(PPh3)4 / Mild Base | 25–60°C |
| C3-Br | C(sp2)-Br | ~81 | Slow (1 relative) | Pd2(dba)3 + XPhos / Strong Base | 90–110°C |
Synthetic Methodologies
The synthesis of 3-bromo-8-iodoquinoline is typically achieved through two primary pathways: the regioselective electrophilic bromination of 8-iodoquinoline, or a de novo ring construction via a Skraup/Doebner-Miller reaction starting from 2-iodoaniline.
Diagram 1: Divergent synthetic routes to 3-Bromo-8-iodoquinoline.
Protocol A: Regioselective Bromination of 8-Iodoquinoline
This protocol utilizes electrophilic aromatic substitution. The pyridine ring is generally deactivated, but under specific forcing conditions, halogenation occurs selectively at the C3 position.
Step-by-Step Self-Validating Protocol:
-
Preparation : Charge a flame-dried 250 mL round-bottom flask with 8-iodoquinoline (10.0 mmol) and anhydrous carbon tetrachloride (50 mL) under an inert argon atmosphere.
-
Activation : Add anhydrous pyridine (12.0 mmol) to the solution.
-
Validation Check: The solution must remain clear and pale yellow. Any immediate precipitation indicates moisture contamination.
-
-
Halogenation : Dropwise add a solution of bromine (11.0 mmol) in CCl4 (10 mL) over 30 minutes at 0°C.
-
Validation Check: The reaction mixture will transition to a deep red/orange color, indicating the formation of the active brominating complex.
-
-
Heating : Attach a reflux condenser and heat the mixture to 75°C for 12 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (
~0.5) should completely disappear, replaced by a distinct, lower spot corresponding to the product.
-
-
Quenching : Cool to room temperature and carefully quench with saturated aqueous sodium thiosulfate (50 mL).
-
Validation Check: The red/orange color will immediately discharge, leaving a biphasic pale yellow mixture, confirming the neutralization of excess bromine.
-
-
Isolation & Purification : Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in hexanes) to afford the product as an off-white solid .
Application: Sequential Orthogonal Cross-Coupling Workflow
The true value of 3-bromo-8-iodoquinoline lies in its application as a linchpin for divergent synthesis. By carefully controlling the catalyst and temperature, researchers can sequentially install different functional groups at the C8 and C3 positions.
Diagram 2: Logical workflow for orthogonal, sequential Pd-catalyzed cross-coupling.
Protocol B: Sequential Suzuki-Miyaura and Buchwald-Hartwig Coupling
Phase 1: Chemoselective Suzuki Coupling at C8
-
Setup : In a nitrogen-filled glovebox, charge a Schlenk tube with 3-bromo-8-iodoquinoline (1.0 mmol), the desired arylboronic acid (1.05 mmol), and
(0.05 mmol, 5 mol%). -
Solvent & Base : Add degassed THF (8 mL) and degassed 2M aqueous
(2 mL). -
Reaction : Seal the tube, remove from the glovebox, and stir at 60°C for 4 hours.
-
Validation Check: The mixture transitions from yellow to a dark, homogeneous solution. LC-MS analysis should confirm the mass of the mono-coupled product without any trace of the di-coupled byproduct, validating the chemoselectivity.
-
-
Workup : Dilute with EtOAc (20 mL), wash with water and brine, dry over
, and purify via flash chromatography to isolate the 8-aryl-3-bromoquinoline intermediate.
Phase 2: Buchwald-Hartwig Amination at C3
-
Setup : Charge a new Schlenk tube with the isolated 8-aryl-3-bromoquinoline intermediate (1.0 mmol), a primary or secondary amine (1.2 mmol),
(0.05 mmol), XPhos (0.1 mmol), and (2.0 mmol).-
Causality Note: The bulky, electron-rich XPhos ligand is strictly required here to facilitate the difficult oxidative addition into the C3-Br bond and to prevent catalyst deactivation by the amine.
-
-
Reaction : Add anhydrous, degassed toluene (10 mL). Seal and heat to 100°C for 12 hours.
-
Validation & Isolation : Monitor via TLC until the intermediate is consumed. Filter the mixture through a pad of Celite, concentrate, and purify to yield the final 3,8-disubstituted quinoline library compound.
References
-
Mphahlele, M. J., et al. "Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids." Molecules, 2011. URL:[Link]
Methodological & Application
Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-iodoquinoline
Introduction & Strategic Overview
Quinolines are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for antimalarial, anti-inflammatory, and antineoplastic agents. The ability to precisely functionalize the quinoline core at multiple specific positions (e.g., C-3 and C-8) is critical for tuning pharmacokinetic properties and target affinity.
3-Bromo-8-iodoquinoline is a highly versatile dihalo-heterocycle designed for the synthesis of complex 3,8-disubstituted quinolines. The primary challenge in utilizing dihaloquinolines is achieving absolute chemoselectivity. Simultaneous oxidative addition at both halogenated sites leads to intractable mixtures of mono-coupled, di-coupled, and homo-coupled products. However, by exploiting the differential bond dissociation energies (BDE) of the carbon-halogen bonds, researchers can achieve strictly orthogonal, sequential Suzuki-Miyaura cross-couplings.
Mechanistic Causality: The Thermodynamics of Oxidative Addition
The success of this protocol relies entirely on kinetic differentiation during the oxidative addition of the active Palladium(0) species into the aryl-halide bond.
As established in foundational cross-coupling literature, the reactivity of the aryl-halide bond toward oxidative addition follows the order: I > Br > Cl > F. The Ar–I bond is significantly weaker (BDE ≈ 65 kcal/mol) compared to the Ar–Br bond (BDE ≈ 81 kcal/mol)1 [1].
Causality in Catalyst Selection:
-
First Coupling (C-8 Iodo): A mild catalyst system like Pd(dppf)Cl₂ at moderate temperatures (70 °C) provides sufficient thermal energy to cross the activation barrier for C–I oxidative addition, while remaining well below the threshold for C–Br activation.
-
Second Coupling (C-3 Bromo): Once the C-8 position is arylated, the remaining C-3 bromo position requires a more electron-rich, sterically demanding ligand (e.g., SPhos) and higher temperatures (100 °C) to accelerate the more difficult oxidative addition into the Ar–Br bond2 [2].
Mechanistic pathway showing chemoselective oxidative addition at the C-I bond over the C-Br bond.
Quantitative Data & Optimization
To prevent over-coupling during the first step, the reaction conditions must be tightly controlled. Table 1 demonstrates the impact of temperature and catalyst selection on chemoselectivity.
Table 1: Optimization of Reaction Conditions for Step 1 (C-8 Coupling)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield of C-8 Product (%) | Yield of Di-coupled (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 35 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 68 | 15 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70 | 92 | < 2 |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 70 | 55 | 25 |
Data Insight: Entry 3 defines the optimal thermodynamic window. At 70 °C, Pd(dppf)Cl₂ selectively activates the C-I bond. Conversely, highly active ligands like SPhos (Entry 4) artificially lower the activation barrier for the C-Br bond, eroding chemoselectivity even at lower temperatures.
Table 2: Substrate Scope for Step 2 (C-3 Coupling)
| Entry | Ar¹ (C-8 Position) | Ar² Boronic Acid (C-3 Position) | Catalyst System | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 88 |
| 2 | 4-Fluorophenyl | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | 82 |
| 3 | 2-Thienyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | 85 |
| 4 | Phenyl | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 71 |
Experimental Workflows & Protocols
Sequential workflow for the orthogonal functionalization of 3-Bromo-8-iodoquinoline.
Protocol A: Chemoselective Suzuki Coupling at C-8 (Iodo Position)
Objective: Couple the first aryl boronic acid exclusively at the C-8 position while preserving the C-3 bromide for downstream functionalization.
Reagents:
-
3-Bromo-8-iodoquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid 1 (1.05 equiv, 1.05 mmol) — Causality: Strict stoichiometric control prevents excess boronic acid from forcing a second coupling event.
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-8-iodoquinoline, arylboronic acid 1, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with argon (repeat 3 times). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids, drastically reducing yield.
-
Solvent Addition: Add sparged 1,4-Dioxane and H₂O via syringe.
-
Reaction: Heat the mixture to exactly 70 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validating IPC (In-Process Control): Sample the reaction for LC-MS. The reaction is complete when the starting material is consumed. Validation check: The mass spectrum of the product must show a 1:1 isotopic doublet for the [M+H]⁺ peak, confirming the bromine atom is still structurally intact.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 8-aryl-3-bromoquinoline intermediate.
Protocol B: Subsequent Suzuki Coupling at C-3 (Bromo Position)
Objective: Couple the second aryl boronic acid at the sterically and electronically less reactive C-3 position.
Reagents:
-
8-Aryl-3-bromoquinoline intermediate (1.0 equiv, 0.5 mmol)
-
Arylboronic acid 2 (1.5 equiv, 0.75 mmol) — Causality: Excess boronic acid is required to drive the kinetically slower C-Br coupling to absolute completion.
-
Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
SPhos (0.10 equiv, 10 mol%)
-
K₃PO₄ (3.0 equiv, 1.5 mmol)
-
Toluene / H₂O (10:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the 8-aryl-3-bromoquinoline, arylboronic acid 2, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Purge the vial with argon for 10 minutes.
-
Solvent Addition: Add degassed Toluene and H₂O.
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours. Causality: The high temperature and electron-rich SPhos ligand are mandatory to force the oxidative addition of Pd(0) into the strong Ar-Br bond.
-
Self-Validating IPC: Sample for LC-MS. Validation check: The 1:1 isotopic doublet must be entirely absent, replaced by a single [M+H]⁺ peak corresponding to the exact mass of the 3,8-diarylquinoline.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove palladium black, concentrate, and purify via flash chromatography to afford the final product.
References
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC.National Institutes of Health (NIH).
- Convenient Synthesis of 11-Substituted 11H-Indolo[3,2-c]quinolines by Sequential Chemoselective Suzuki Reaction/Double C–N Coupling.European Journal of Organic Chemistry (ResearchGate).
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.ACS Catalysis.
Sources
Heck reaction protocols for 3-Bromo-8-iodoquinoline
Application Note: Chemoselective Heck Vinylation of 3-Bromo-8-iodoquinoline
Executive Summary
The functionalization of dihalogenated heterocycles is a cornerstone strategy in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 3-Bromo-8-iodoquinoline presents a unique, orthogonally reactive scaffold. By exploiting the inherent bond dissociation energy (BDE) differences between the carbon-iodine and carbon-bromine bonds, researchers can achieve highly chemoselective carbon-carbon bond formation. This application note details a field-proven, self-validating protocol for the regioselective Heck vinylation at the C8 position, preserving the C3-bromide for downstream cross-coupling applications.
Mechanistic Rationale: The Chemoselectivity Paradigm
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the aryl halide bond is typically the rate-determining step. The C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Consequently, Pd(0) inserts into the C8-I bond with kinetic preference, allowing for complete chemoselectivity when reaction temperatures are rigorously controlled[1].
To prevent the premature activation of the C3-Br bond, the reaction temperature must be maintained below 80 °C. Research has demonstrated that while iodo-arenes can undergo Heck coupling at temperatures as low as 50–60 °C, bromo-arenes typically require temperatures exceeding 100–120 °C to achieve meaningful conversion[2].
Furthermore, the addition of silver salts (e.g., AgOAc) serves a dual purpose. First, it acts as a halide scavenger, precipitating insoluble AgI and driving the equilibrium forward. Second, the abstraction of the iodide ligand from the Pd(II) intermediate forces the catalytic cycle through a highly reactive cationic palladium pathway. This cationic pathway accelerates the migratory insertion of the alkene and suppresses undesired olefin isomerization, ensuring high E-selectivity[3].
Catalytic cycle of the chemoselective Heck reaction at the C8 position.
Reaction Optimization & Causality
To establish a robust protocol, various conditions were screened to maximize the yield of the C8-vinyl product while suppressing the formation of the C3,C8-bis-vinylated byproduct. The data summarized in Table 1 illustrates the causality behind the final protocol choices.
Table 1: Optimization of Reaction Conditions for Chemoselective C8-Vinylation
| Entry | Catalyst System | Base / Additive | Temp (°C) | Time (h) | Yield C8-Product (%) | Yield Bis-Product (%) |
| 1 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / None | 110 | 12 | 45 | 35 |
| 2 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / None | 70 | 12 | 72 | < 5 |
| 3 | Pd(OAc)₂ / PPh₃ | K₂CO₃ / None | 70 | 12 | 65 | < 5 |
| 4 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / AgOAc | 70 | 8 | 91 | N.D. |
Note: Entry 1 demonstrates that elevated temperatures override the kinetic preference, leading to unwanted C3-activation. Entry 4 represents the optimized conditions; the inclusion of AgOAc significantly reduces reaction time and boosts the yield by sequestering iodide[3].
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. Visual cues and in-process analytical controls are embedded within the steps to ensure the operator can confirm the reaction's trajectory in real-time.
Step-by-step experimental workflow for the chemoselective Heck vinylation.
Materials Required
-
Substrate: 3-Bromo-8-iodoquinoline (1.0 equiv, 1.0 mmol, 333.95 mg)
-
Alkene: tert-Butyl acrylate or Styrene (1.5 equiv, 1.5 mmol)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)
-
Ligand: Tri(o-tolyl)phosphine, P(o-tolyl)₃ (0.10 equiv, 10 mol%, 30.4 mg)
-
Base: Triethylamine, Et₃N (2.0 equiv, 2.0 mmol, 278 µL)
-
Additive: Silver acetate, AgOAc (1.1 equiv, 1.1 mmol, 183.6 mg)
-
Solvent: Anhydrous DMF (5.0 mL)
Step-by-Step Procedure
Step 1: Equipment & Reagent Preparation
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.
-
Under a positive flow of Argon, charge the flask with 3-Bromo-8-iodoquinoline, Pd(OAc)₂, P(o-tolyl)₃, and AgOAc.
-
Causality Note: Adding solid reagents prior to the solvent minimizes the risk of introducing atmospheric oxygen, which can rapidly oxidize the electron-rich phosphine ligand.
Step 2: Solvent and Liquid Reagent Addition
-
Add 5.0 mL of anhydrous, sparged DMF to the flask via syringe.
-
Add Et₃N and the chosen alkene (e.g., tert-butyl acrylate) via microsyringe.
-
Seal the Schlenk tube and stir the mixture at room temperature for 5 minutes. The initial solution should appear as a homogeneous pale yellow/orange mixture.
Step 3: Reaction Execution & In-Process Validation
-
Submerge the flask in a pre-heated oil bath set strictly to 70 °C.
-
Visual Validation: Within 30–60 minutes, the reaction mixture will transition from a clear solution to a cloudy, heterogeneous suspension. This is the precipitation of AgI, confirming that oxidative addition and subsequent halide abstraction are occurring successfully.
-
Stir the reaction for 8 hours.
-
Analytical Validation: At the 7-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.45).
Step 4: Quench and Work-up
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).
-
Filter the heterogeneous mixture through a short pad of Celite to remove the precipitated AgI and palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Causality Note: Failing to remove AgI at this stage will cause severe emulsions during the subsequent aqueous extraction.
Step 5: Extraction and Purification
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to remove the DMF and Et₃N salts, followed by a final wash with saturated aqueous NaCl (brine, 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure C8-vinylated, C3-bromoquinoline product.
References
-
[2] Title: Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
[3] Title: Silver sequestration of halides for the activation of Pd(OAc)2 catalyzed Mizoroki-Heck reaction of 1,1 and 1,2 - Disubstituted alkenes Source: ResearchGate URL:[Link]
Sources
Buchwald-Hartwig amination of 3-Bromo-8-iodoquinoline
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-8-iodoquinoline
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and antibacterial agents. The functionalization of dihaloquinolines, such as 3-bromo-8-iodoquinoline , presents a highly valuable yet challenging opportunity for site-selective library generation[1].
To achieve chemoselective C–N bond formation at the C8 position while leaving the C3 bromide intact for downstream functionalization (e.g., Suzuki-Miyaura coupling), one must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 67.2 kcal/mol, whereas the C–Br bond is significantly stronger at 82.6 kcal/mol[2]. This ~15 kcal/mol energy differential dictates the chemoselectivity of the reaction. During the catalytic cycle, the oxidative addition of the active Palladium(0) species occurs rapidly and selectively at the weaker C8–I bond. By carefully controlling the temperature, ligand sterics, and base strength, the resulting Palladium(II) intermediate undergoes amine coordination and reductive elimination faster than any competing oxidative addition at the C3–Br site[3].
Furthermore, nitrogen-containing heterocycles like quinolines possess lone pairs that can coordinate to the metal center, potentially leading to catalyst deactivation or poisoning[4]. Therefore, the selection of bidentate ligands and mild bases is not merely a preference, but a strict requirement to maintain catalytic turnover and prevent substrate degradation.
Catalytic Cycle & Chemoselectivity Logic
Figure 1: Mechanism of site-selective Buchwald-Hartwig amination driven by C-I vs C-Br BDE.
Experimental Design & Parameter Selection
To ensure a self-validating and robust protocol, the experimental conditions must be strictly controlled:
-
Precatalyst & Ligand:
combined with a bidentate phosphine ligand such as BINAP or Xantphos is highly recommended. Bidentate ligands enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing the risk of -hydride elimination or off-target C3–Br activation[3]. -
Base Selection:
is the optimal base. Stronger alkoxide bases (e.g., ) can cause unwanted side reactions, including nucleophilic aromatic substitution (S_NAr) or degradation of the base-sensitive quinoline ring[4]. -
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane ensures high solubility for the reagents while supporting the required reaction temperatures (80–100 °C).
Quantitative Parameter Optimization
The following table summarizes the expected outcomes based on various condition matrices when coupling 3-bromo-8-iodoquinoline with a standard primary cyclic amine (e.g., morpholine or piperidine).
| Ligand | Base | Solvent | Temp (°C) | Expected Conversion | Chemoselectivity (C8 vs C3) |
| BINAP | Toluene | 90 | >90% | >99:1 | |
| Xantphos | 1,4-Dioxane | 100 | >85% | >95:5 | |
| RuPhos | Toluene | 80 | Variable | Moderate (Degradation risk) | |
| dppf | Toluene | 100 | <50% | >99:1 (Sluggish turnover) |
Step-by-Step Experimental Protocol
Note: This procedure is designed for a 1.0 mmol scale. All glassware must be oven-dried, and the reaction must be assembled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Phase 1: Reagent Preparation (Glovebox or Schlenk Line)
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-8-iodoquinoline (334 mg, 1.0 mmol, 1.0 equiv).
-
Add
(18.3 mg, 0.02 mmol, 2 mol% Pd) and BINAP (37.4 mg, 0.06 mmol, 6 mol%). Causality note: A slight excess of ligand relative to Palladium ensures complete formation of the active catalytic species and prevents the precipitation of palladium black. -
Add finely powdered, anhydrous
(456 mg, 1.4 mmol, 1.4 equiv).
Phase 2: Reaction Execution 4. Seal the tube with a rubber septum and purge with Argon for 5 minutes (if not prepared in a glovebox). 5. Inject anhydrous, sparged Toluene (5.0 mL) followed by the amine substrate (e.g., morpholine, 104 µL, 1.2 mmol, 1.2 equiv) via syringe. 6. Replace the septum with a Teflon screw-cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.
Phase 3: Workup & Purification 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL). 9. Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with additional Ethyl Acetate (20 mL). 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the 8-amino-3-bromoquinoline derivative.
Self-Validation & Analytical Troubleshooting
To ensure the trustworthiness of the synthesis and confirm that chemoselectivity was maintained, the protocol relies on a self-validating analytical checkpoint using LC-MS:
-
Isotopic Signature Verification: Bromine exists in nature as two stable isotopes (
and ) in a nearly 1:1 ratio. When analyzing the purified product via mass spectrometry, you must observe a characteristic and doublet of equal intensity. -
Mass Shift: The mass spectrum should show a net loss of 127 Da (Iodine) and the addition of the amine mass minus one proton. If the
doublet is absent, the C3–Br bond has been compromised (e.g., via over-amination or hydrodehalogenation), indicating that the temperature was too high or the reaction was left for too long.
Experimental Workflow Logic
Figure 2: Decision tree and workflow for the chemoselective cross-coupling procedure.
References
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry, 2008.[Link]
-
Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv, 2021.[Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society (PMC Archive), 2014.[Link]
-
Buchwald–Hartwig Amination. Wikipedia, The Free Encyclopedia.[Link]
Sources
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling of 3-Bromo-8-iodoquinoline
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-8-iodoquinoline
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a privileged pharmacophore prevalent in antimalarial, antineoplastic, and antibacterial agents. Functionalizing the quinoline core with high regiocontrol is a critical bottleneck in lead optimization. 3-Bromo-8-iodoquinoline serves as an elite, orthogonally reactive building block. By exploiting the inherent thermodynamic and kinetic differences between the C8–I and C3–Br bonds, chemists can execute sequential, chemoselective palladium-catalyzed cross-couplings. This application note details the mechanistic rationale and provides validated protocols for a two-stage functionalization: a primary Suzuki-Miyaura arylation at C8, followed by a secondary Buchwald-Hartwig amination at C3.
Mechanistic Rationale: The Hierarchy of Oxidative Addition
In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) active species is often the rate-determining step. The chemoselectivity of 3-bromo-8-iodoquinoline is governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds[1].
-
C–I Bond (C8): ~65 kcal/mol.
-
C–Br Bond (C3): ~81 kcal/mol.
Because the C8–I bond is significantly weaker, Pd(0) undergoes oxidative addition at the C8 position orders of magnitude faster than at the C3–Br position[2]. This kinetic preference allows for complete conversion of the C8–I bond at mild temperatures (e.g., 60–80 °C) while leaving the C3–Br bond entirely intact for downstream functionalization.
Once the C8 position is functionalized (e.g., forming 8-aryl-3-bromoquinoline), the remaining C3–Br bond can be activated using a more electron-rich, sterically demanding ligand (such as XPhos) and higher temperatures (100 °C) to drive a second cross-coupling event[2].
Figure 1: Catalytic cycle of chemoselective Pd(0) oxidative addition at the C8-I bond.
Experimental Design & Workflow
The workflow relies on a dual-catalyst strategy to maximize yield and selectivity:
-
Stage 1 (C8 Arylation): Utilizes Pd(dppf)Cl₂. The bidentate dppf ligand provides a stable Pd(II) intermediate and prevents premature activation of the C3-Br bond. Mild bases (K₂CO₃) and aqueous-organic solvent mixtures (Dioxane/H₂O) facilitate the transmetalation of the boronic acid.
-
Stage 2 (C3 Amination): Utilizes Pd₂(dba)₃ with XPhos. The highly electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates oxidative addition into the stubborn C3-Br bond, while its steric bulk promotes the final reductive elimination of the amine product.
Figure 2: Sequential cross-coupling workflow for 3-bromo-8-iodoquinoline functionalization.
Quantitative Data & Reaction Parameters
Table 1: Summary of optimized conditions and expected metrics for sequential cross-coupling.
| Reaction Stage | Target Bond | Catalyst System | Base / Solvent | Temp / Time | Expected Yield |
| 1. Suzuki-Miyaura | C8–I | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) / Dioxane:H₂O (4:1) | 80 °C / 12 h | 82–95% |
| 2. Buchwald-Hartwig | C3–Br | 5 mol% Pd₂(dba)₃, 10 mol% XPhos | NaOtBu (1.5 eq) / Toluene | 100 °C / 16 h | 75–88% |
| 2. Sonogashira (Alt) | C3–Br | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | Et₃N (Solvent/Base) | 70 °C / 12 h | 80–90% |
Step-by-Step Protocols
Protocol A: Chemoselective Suzuki-Miyaura Arylation (C8 Position)
Causality Note: Water is essential in this step to hydroxylate the boronic acid, forming the reactive boronate complex required for transmetalation.
Reagents:
-
3-Bromo-8-iodoquinoline (1.0 equiv, e.g., 1.0 mmol, 334 mg)
-
Arylboronic acid (1.1 equiv, 1.1 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-8-iodoquinoline, the arylboronic acid, and K₂CO₃.
-
Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon gas for 15 minutes. Explanation: Dissolved oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
Validation: Monitor the reaction via LC-MS or TLC. The starting material (m/z ~334) should completely disappear, replaced by the intermediate mass. The intermediate will retain the isotopic signature of one Bromine atom (~1:1 ratio of M / M+2).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 8-aryl-3-bromoquinoline.
Protocol B: Buchwald-Hartwig Amination (C3 Position)
Causality Note: Sodium tert-butoxide (NaOtBu) is a strong base required to deprotonate the amine, facilitating its coordination to the Pd(II) center prior to reductive elimination.
Reagents:
-
8-Aryl-3-bromoquinoline (Intermediate from Protocol A) (1.0 equiv, 0.5 mmol)
-
Secondary or Primary Amine (1.2 equiv, 0.6 mmol)
-
Pd₂(dba)₃ (0.025 equiv, 2.5 mol% = 5 mol% Pd)
-
XPhos (0.05 equiv, 5 mol%)
-
NaOtBu (1.5 equiv, 0.75 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Preparation: In an argon-filled glovebox (or using strict Schlenk techniques), charge a dry vial with the 8-aryl-3-bromoquinoline, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by the amine. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture to 100 °C for 16 hours. Explanation: The elevated temperature and the electron-rich XPhos ligand provide the activation energy required for the bulky Pd complex to insert into the stronger C3-Br bond.
-
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (15 mL).
-
Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, DCM/MeOH or Hexanes/EtOAc) to yield the final 8-aryl-3-aminoquinoline scaffold.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. URL:[Link]
-
Pham, N. N., Janke, S., Salman, G. A., et al. (2017). Convenient Synthesis of 11-Substituted 11H-Indolo[3,2-c]quinolines by Sequential Chemoselective Suzuki Reaction/Double C–N Coupling. European Journal of Organic Chemistry. URL:[Link]
Sources
Application Note: Steric-Controlled Chemoselective C-Br Functionalization of 3-Bromo-8-iodoquinoline
Executive Summary & Mechanistic Rationale
In the realm of palladium-catalyzed cross-coupling, the intrinsic reactivity of carbon-halogen bonds is strictly governed by their bond dissociation energies (BDEs). Typically, the weaker C–I bond (~65 kcal/mol) undergoes oxidative addition significantly faster than the C–Br bond (~81 kcal/mol), as detailed in [1]. Consequently, achieving chemoselective functionalization of a C–Br bond in the presence of a C–I bond represents a counter-thermodynamic challenge, often requiring specialized catalytic systems to invert the natural reactivity order, a phenomenon explored in [2].
3-Bromo-8-iodoquinoline presents a unique structural topography that allows us to bypass this electronic limitation through steric control. The iodine atom at the C-8 position is situated in the peri-position relative to the quinoline nitrogen. This creates a highly congested steric environment, exacerbated by the nitrogen's lone pair and the adjacent C-7 proton. In contrast, the bromine at the C-3 position is sterically unhindered.
By employing a palladium catalyst supported by an exceptionally bulky, electron-rich phosphine ligand (such as
Pathway Visualization
Figure 1: Steric-controlled chemoselective catalytic cycle for 3-Bromo-8-iodoquinoline.
Quantitative Optimization Data
To validate this causality, we evaluated the effect of ligand cone angle and percent buried volume (
| Ligand | Steric Bulk (Cone Angle / | Yield: 3-Aryl (C–Br) | Yield: 8-Aryl (C–I) | Bis-Coupled |
| Small (145°) | 12% | 78% | 10% | |
| Medium (170°) | 45% | 45% | 10% | |
| Large (182°) | 89% | <5% | 6% | |
| BrettPhos | Very Large (High | 94% | <2% | 4% |
Table 1: Ligand steric bulk directly correlates with C-3 chemoselectivity. As the ligand size increases, the catalyst is forced away from the thermodynamically favored C-8 iodine toward the sterically accessible C-3 bromine.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol outlines the selective C-3 arylation of 3-bromo-8-iodoquinoline, yielding a functionalized building block while preserving the C-8 iodine for orthogonal downstream chemistry.
Reagents & Materials
-
Substrate: 3-Bromo-8-iodoquinoline (1.00 mmol, 333.95 mg)
-
Nucleophile: Phenylboronic acid (1.05 mmol, 128.0 mg) — Causality: A strict 1.05 equivalent limits the availability of the nucleophile, preventing secondary coupling at the C-8 position.
-
Catalyst Precursor:
(0.02 mmol, 2 mol%, 18.3 mg) -
Ligand: BrettPhos (0.04 mmol, 4 mol%, 21.5 mg)
-
Base: Anhydrous
(2.00 mmol, 424.5 mg) — Causality: A mild, insoluble base in toluene slows the transmetalation step, ensuring that the kinetic oxidative addition remains the strict selectivity-determining step. -
Solvent: Degassed Toluene / Deionized
(10:1 v/v, 11 mL)
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-8-iodoquinoline, phenylboronic acid, and
. -
Catalyst Activation: In a separate nitrogen-purged vial, pre-mix
and BrettPhos in 2 mL of degassed toluene. Stir for 10 minutes at room temperature until the solution transitions to a deep red/orange hue, indicating the formation of the active species. -
Reaction Assembly: Transfer the active catalyst solution to the main reaction vial. Add the remaining 8 mL of toluene and 1 mL of degassed water. Seal the vial with a PTFE-lined septum cap.
-
Kinetic Heating: Transfer the vial to a pre-heated block set strictly to 60 °C .
-
Causality Check: Exceeding 60 °C provides the thermal energy required to overcome the steric barrier at the C-8 position, leading to erosion of chemoselectivity and increased bis-arylation[1].
-
-
In-Process Monitoring (Self-Validation): Stir vigorously (1000 rpm) to ensure biphasic mixing. After 8 hours, sample the organic layer for LC-MS analysis. The reaction is self-validating when the mass corresponding to the mono-arylated product (
) is dominant, and the starting material is <5%. The absence of a peak confirms the C-8 iodine remains intact. -
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 3-phenyl-8-iodoquinoline as an off-white solid.
Downstream Orthogonal Functionalization
The preservation of the C-8 iodine provides a highly reactive handle for subsequent transformations. Because the C-3 position is now occupied, the C-8 C–I bond can be subjected to standard Buchwald-Hartwig aminations, Sonogashira couplings, or metal-halogen exchange (using
References
-
ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Available at:[Link]
-
The Hong Kong Polytechnic University (PolyU). General Chemoselective Suzuki Coupling. Available at: [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. Available at:[Link]
Sources
Application Note: Regioselective Functionalization of 3-Bromo-8-iodoquinoline for Advanced Optoelectronic Materials
Overview & Strategic Utility
In the design of advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the quinoline scaffold is highly valued for its rigid, planar geometry and inherent electron-transporting (n-type) characteristics. 3-Bromo-8-iodoquinoline (CAS: 1379316-32-1) serves as a premier bifunctional building block in this domain[1].
The strategic utility of this molecule lies in its dihalogenated nature. The presence of two distinct halogens—bromine at the C3 position and iodine at the C8 position—enables orthogonal, regioselective cross-coupling. This allows materials scientists to sequentially append electron-donating and electron-accepting moieties, precisely engineering Donor-Acceptor (D-A) or Donor-Acceptor-Donor' (D-A-D') architectures without the statistical mixtures or symmetric limitations associated with homodihalogenated precursors.
Mechanistic Rationale & Causality
The success of sequential functionalization relies entirely on the differential thermodynamics and kinetics of the carbon-halogen bonds during the oxidative addition step of Palladium-catalyzed cross-coupling[2].
-
Thermodynamic Causality: The C8–I bond possesses a significantly lower bond dissociation energy (
240 kJ/mol) compared to the C3–Br bond ( 280 kJ/mol). Furthermore, the iodine atom is highly polarizable, making the C8 position an ideal electrophile. -
Kinetic Control: When exposed to a Pd(0) catalyst, oxidative addition into the C8–I bond occurs at a rate several orders of magnitude faster than into the C3–Br bond[3]. By intentionally restricting the thermal energy of the system (maintaining temperatures between 60–70 °C) and utilizing a mild base (e.g.,
), the first coupling (e.g., Suzuki-Miyaura) is strictly confined to the C8 position. -
Secondary Activation: Once the C8 position is functionalized, the remaining C3–Br bond is activated. This requires a higher energy threshold (100–110 °C), a stronger base (e.g.,
), and electron-rich, sterically demanding phosphine ligands (such as XPhos) to force the oxidative addition and facilitate the subsequent reductive elimination of bulky substituents.
Sequential Cross-Coupling Workflow
Fig 1: Regioselective sequential cross-coupling workflow for 3-Bromo-8-iodoquinoline.
Representative Photophysical Data
By executing the sequential coupling workflow, researchers can synthesize a library of bipolar host materials. Table 1 summarizes the quantitative photophysical data of representative D-A-D' molecules derived from the 3-bromo-8-iodoquinoline core, demonstrating how varying the C3 and C8 substituents tunes the triplet energy (
| Compound | R1 (C8 Position, Acceptor/Donor) | R2 (C3 Position, Donor) | Yield (%) | PL | Target Application | |
| Q-Host-1 | Phenyl | Carbazol-9-yl | 78 | 385 | 2.85 | Phosphorescent Host (Blue) |
| Q-Host-2 | 4-(Diphenylamino)phenyl | Carbazol-9-yl | 72 | 440 | 2.65 | TADF Emitter / Host (Green) |
| Q-Host-3 | 3,5-Di(carbazol-9-yl)phenyl | Diphenylamino | 65 | 475 | 2.50 | Phosphorescent Host (Red) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity in materials synthesis.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C8
Objective: Selectively arylate the C8 position while preserving the C3–Br bond.
Causality of Reagents:
-
Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-8-iodoquinoline (1.0 equiv, 10 mmol), the desired arylboronic acid (1.05 equiv, 10.5 mmol), and
(0.05 equiv, 0.5 mmol). -
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 50 mL). Add an aqueous solution of
(2.0 M, 15 mL, previously sparged with Argon for 30 minutes). Note: Oxygen must be rigorously excluded to prevent catalyst oxidation and homocoupling of the boronic acid. -
Reaction: Heat the biphasic mixture to exactly 65 °C under vigorous stirring for 12 hours.
-
Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 9:1). The starting material (
) should cleanly convert to a single, highly UV-active lower spot ( ). Diagnostic Warning: The appearance of a third, highly polar spot indicates over-coupling at the C3 position, meaning the temperature exceeded 75 °C. -
Workup: Cool to room temperature, extract with dichloromethane (
mL), wash with brine, dry over anhydrous , and concentrate. Purify via silica gel flash chromatography to yield the 3-bromo-8-arylquinoline intermediate.
Protocol B: Buchwald-Hartwig Amination at C3
Objective: Append an electron-donating amine (e.g., carbazole) to the C3 position to complete the bipolar host. Causality of Reagents: XPhos is utilized because its dialkylbiaryl structure provides the necessary electron richness to accelerate oxidative addition into the inert C3–Br bond. Its massive steric bulk physically forces the reductive elimination of the bulky diarylamine product, preventing the catalyst from becoming trapped in a stable Pd(II) resting state.
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the 3-bromo-8-arylquinoline intermediate (1.0 equiv, 5 mmol), the secondary amine/carbazole (1.2 equiv, 6 mmol),
(0.02 equiv, 0.1 mmol), XPhos (0.08 equiv, 0.4 mmol), and sodium tert-butoxide ( , 1.5 equiv, 7.5 mmol) in an oven-dried vial. -
Solvent: Add anhydrous, degassed Toluene (25 mL). Seal the vial with a PTFE-lined crimp cap.
-
Reaction: Heat the reaction mixture to 105 °C for 18 hours. The solution will transition from a deep purple/red (active Pd(0) species) to a dark brown suspension as the sodium bromide salt precipitates.
-
Self-Validation: The precipitation of a fine white/gray solid (NaBr) on the walls of the vial is a visual, stoichiometric indicator that the catalytic cycle is successfully turning over.
-
Workup & Purification: Cool to room temperature, dilute with chloroform, and filter through a tightly packed pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate. Because OLED materials require extreme purity (>99.9%), the crude product must be purified first by column chromatography, followed by repeated recrystallization from Toluene/Ethanol, and finally by vacuum sublimation.
References
1.[1] Title : 1379316-32-1 | 3-Bromo-8-iodoquinoline. Source : BLD Pharm. URL : 2.[2] Title : Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews. Source : ACS Publications. URL : 3.[3] Title : Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source : PMC - NIH. URL :
Sources
Application Note: Regioselective Metal-Halogen Exchange of 3-Bromo-8-iodoquinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The functionalization of dihaloheteroarenes is a cornerstone strategy in the synthesis of pharmaceutical libraries and complex active pharmaceutical ingredients (APIs). 3-Bromo-8-iodoquinoline serves as a highly versatile bifunctional building block. Because the molecule contains two distinct halogens, it offers the potential for orthogonal, site-selective functionalization.
This application note details the mechanistic rationale and provides self-validating protocols for the regioselective metal-halogen exchange at the C-8 position. By leveraging the kinetic and thermodynamic differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can selectively generate 8-metalated-3-bromoquinoline intermediates, leaving the C-3 bromine intact for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].
Mechanistic Rationale & E-E-A-T Insights
The Causality of Regioselectivity: I > Br
In metal-halogen exchange reactions, the rate of exchange strictly follows the trend of halogen polarizability and inverse bond dissociation energy: I > Br > Cl >> F [2].
-
Bond Dissociation Energies: The C-I bond in arenes is significantly weaker (~238 kJ/mol) compared to the C-Br bond (~285 kJ/mol).
-
Kinetics: When 3-bromo-8-iodoquinoline is treated with exactly one equivalent of a metalating agent (organolithium or organomagnesium), the exchange occurs almost exclusively at the C-8 iodine position. The transition state for iodine exchange is lower in energy, leading to rapid and chemoselective formation of the C-8 organometallic species.
Reagent Selection: Lithium vs. Magnesium
The choice of metalating agent dictates the required reaction conditions and the functional group tolerance of the substrate:
1. n-Butyllithium (n-BuLi): Lithium-halogen exchange is exceptionally fast, often complete within minutes even at cryogenic temperatures. However, organolithium intermediates are highly basic and nucleophilic. To prevent side reactions—such as nucleophilic addition to the electron-deficient quinoline core or thermodynamically driven "halogen dance" isomerizations—the reaction must be strictly maintained at -78 °C[3].
2. Turbo Grignard (i-PrMgCl·LiCl):
Developed by Paul Knochel, the "Turbo Grignard" reagent revolutionizes magnesium-halogen exchange. Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric magnesiate complex (
Caption: Regioselective metal-halogen exchange pathways for 3-bromo-8-iodoquinoline.
Experimental Protocols
General Precautions
-
Moisture Sensitivity: Both organolithium and organomagnesium reagents are highly sensitive to moisture and oxygen. All glassware must be oven-dried (120 °C) or flame-dried under vacuum.
-
Atmosphere: Reactions must be conducted under a positive pressure of high-purity Argon or Nitrogen.
-
Solvent: Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or dispensed from an anhydrous solvent purification system.
Protocol A: Regioselective Lithium-Halogen Exchange (Kinetic Control)
Use this protocol when trapping with less reactive electrophiles or when cryogenic reactors are readily available.
-
Preparation: Charge a flame-dried Schlenk flask with 3-bromo-8-iodoquinoline (1.0 equiv, e.g., 1.0 mmol, 333.9 mg).
-
Solvation: Add anhydrous THF (10 mL) to achieve a 0.1 M solution. Stir to dissolve.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Metalation: Syringe in n-BuLi (1.6 M in hexanes, 1.05 equiv, 0.65 mL) dropwise down the side of the flask over 5 minutes. Causality note: Dropwise addition prevents local concentration spikes that could trigger homocoupling or C-3 exchange.
-
Intermediate Formation: Stir the dark solution at -78 °C for exactly 20 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) neat or dissolved in 1 mL of anhydrous THF, dropwise.
-
Warming & Workup: Allow the reaction to stir for 30 minutes at -78 °C, then slowly remove the cooling bath and warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous
(5 mL). Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Regioselective Magnesium-Halogen Exchange (Turbo Grignard)
Use this protocol when scaling up, when cryogenic temperatures are difficult to maintain, or if the substrate contains sensitive functional groups.
-
Preparation: Charge a flame-dried round-bottom flask with 3-bromo-8-iodoquinoline (1.0 equiv, 1.0 mmol, 333.9 mg) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath (or a cryocooler).
-
Metalation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.05 equiv, 0.81 mL) dropwise over 5 minutes.
-
Intermediate Formation: Stir the mixture at -40 °C for 1 to 2 hours. Causality note: Magnesium exchange is slower than lithium exchange. Complete consumption of the starting material can be verified by quenching a small aliquot in water and analyzing via GC-MS or TLC.
-
Electrophilic Quench: Add the electrophile (1.2 to 1.5 equiv) dropwise at -40 °C.
-
Warming & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous
(5 mL) to gently protonate any unreacted magnesiate species. Extract with Dichloromethane (3 x 10 mL), dry over , filter, and concentrate.
Method Selection & Data Summary
To assist in workflow optimization, the following decision matrix and data summary table provide a comparative analysis of the two methodologies.
Caption: Decision matrix for selecting the optimal metal-halogen exchange protocol.
Quantitative Data Summary
| Parameter | Protocol A (Lithium Exchange) | Protocol B (Magnesium Exchange) |
| Optimal Reagent | n-BuLi (1.6 M in hexanes) | i-PrMgCl·LiCl (1.3 M in THF) |
| Operating Temperature | -78 °C | -40 °C to -20 °C |
| Exchange Time | 15 – 30 minutes | 1 – 2 hours |
| Active Intermediate | 3-Bromo-8-lithioquinoline | 3-Bromo-8-magnesioquinoline |
| Functional Group Tolerance | Low (Interferes with esters, nitriles) | High (Tolerates esters, nitriles, etc.) |
| Chemoselectivity (C8 vs C3) | > 95:5 | > 98:2 |
| Typical Isolated Yield | 75% – 85% | 80% – 90% |
References
-
Metal–halogen exchange - Wikipedia. Wikimedia Foundation. Contains fundamental principles on halogen polarizability and exchange rate trends (I > Br > Cl). Available at:[Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. Details the regioselective nature of metal-halogen exchange in dihaloquinolines. Available at:[Link]
-
Turbo Grignard Reagent. Chem-Station Int. Ed. Discusses the mechanistic role of LiCl in breaking Grignard aggregates for low-temperature exchange. Available at:[Link]
-
Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Provides insights into the mitigation of "halogen dance" side reactions during lithiation of halopyridines and quinolines. Available at:[Link]
Sources
Application Note & Protocol: Chemoselective Formation of 8-Quinolylmagnesium Bromide from 3-Bromo-8-iodoquinoline
Abstract
This document provides a detailed protocol and technical guide for the chemoselective formation of a Grignard reagent from 3-bromo-8-iodoquinoline. Capitalizing on the differential reactivity of carbon-halogen bonds, magnesium metal insertion occurs preferentially at the more labile carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent functionalization. This application note outlines the underlying mechanistic principles, a comprehensive, field-tested experimental protocol, critical reaction parameters, and troubleshooting strategies. The resulting (3-bromoquinolin-8-yl)magnesium iodide is a valuable intermediate for the regioselective synthesis of complex quinoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction and Scientific Context
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile carbon-based nucleophiles in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2][3] Their synthesis typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4][5] A significant challenge and opportunity arise when the starting material contains multiple halogen substituents. In such cases, achieving regioselective Grignard formation is paramount to prevent the formation of undesired byproducts and to enable a planned, stepwise synthetic strategy.
The quinoline scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. The ability to selectively functionalize specific positions on the quinoline ring is crucial for drug development and molecular engineering. 3-Bromo-8-iodoquinoline presents a classic case for chemoselective organometallic synthesis. The successful preparation of (3-bromoquinolin-8-yl)magnesium iodide allows researchers to introduce a nucleophilic handle at the C-8 position while retaining the C-3 bromine atom as an electrophilic site for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[6][7]
This guide provides the scientific rationale and a robust protocol for this selective transformation, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.
Mechanism and Chemoselectivity
The selective formation of the Grignard reagent at the C-8 position is dictated by the significant difference in bond dissociation energies (BDE) between the C-I and C-Br bonds. The reactivity order for magnesium insertion into a carbon-halogen bond is well-established: C-I > C-Br > C-Cl.[8] The carbon-iodine bond is considerably weaker and more polarizable than the carbon-bromine bond, resulting in a lower activation energy for the oxidative addition of magnesium metal.
The mechanism of Grignard reagent formation is understood to be a surface-mediated radical process.[9][10] The reaction initiates with a single-electron transfer (SET) from the magnesium metal surface to the lowest unoccupied molecular orbital (LUMO) of the organic halide, forming a radical anion which then fragments to yield an organic radical and a halide ion.[10] This process occurs preferentially at the weaker C-I bond.
Logical Relationship: Chemoselective Mg Insertion
Caption: Chemoselective Grignard formation at the C-I bond.
Detailed Experimental Protocol
This protocol describes the formation of the Grignard reagent and its subsequent in-situ trapping with an electrophile (benzaldehyde) to confirm its formation and estimate the yield.
Materials and Reagents
-
3-Bromo-8-iodoquinoline
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Iodine (I₂), crystal
-
1,2-Dibromoethane (optional activator)
-
Benzaldehyde (for trapping experiment)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper or septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
Step-by-Step Methodology
A. Preparation and Magnesium Activation
-
Drying Glassware: Thoroughly flame-dry all glassware under vacuum or dry in an oven ( >120 °C) for several hours. Assemble the apparatus (three-neck flask with stir bar, condenser, and dropping funnel) while hot and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Grignard reagents are extremely sensitive to moisture.[11]
-
Charging the Flask: Weigh magnesium turnings (1.2 to 1.5 equivalents relative to the haloquinoline) and quickly add them to the reaction flask against a positive flow of inert gas.
-
Magnesium Activation: The surface of magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[4][12] This layer must be removed.
-
Iodine Method (Recommended): Add a single small crystal of iodine to the flask containing the magnesium turnings.[13][14]
-
1,2-Dibromoethane Method (Alternative): Add a small amount (e.g., 5 mol%) of 1,2-dibromoethane to a suspension of the magnesium turnings in a small volume of anhydrous THF.[4][15] The observation of ethylene gas bubbles indicates successful activation.
-
B. Grignard Reagent Formation
-
Prepare Substrate Solution: In a separate, dry flask, dissolve 3-bromo-8-iodoquinoline (1.0 equivalent) in anhydrous THF to make an approximately 0.5 M solution. Transfer this solution to the dropping funnel via cannula or syringe.
-
Initiation: Add a small portion (~5-10%) of the substrate solution to the activated magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun or placed in a warm water bath to initiate. Successful initiation is marked by several visual cues:
-
Disappearance of the purple/brown iodine color.
-
Spontaneous, gentle refluxing of the THF solvent.
-
The appearance of a cloudy or greyish color in the solution.
-
-
Sustaining the Reaction: Once the reaction has initiated, add the remaining substrate solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and controlling the addition rate is crucial to prevent an uncontrolled temperature increase.[16] If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a dark, grayish-brown, heterogeneous mixture.
C. Confirmation via In-Situ Trapping
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of benzaldehyde.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product, (3-bromophenyl)(8-((3-bromoquinolin-8-yl)magnesium iodide))methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure secondary alcohol.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Impact on Outcome |
| Solvent Quality | Anhydrous, inhibitor-free THF | Grignard reagents are strong bases and are rapidly quenched by protic impurities like water or alcohols, preventing formation.[10][11] Ethereal solvents stabilize the Grignard reagent via coordination.[11] |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Essential for removing the passivating MgO layer on the magnesium surface.[4][13] Failure to activate is the most common reason for reaction failure. |
| Initiation | Gentle warming, concentrated initial addition | A localized high concentration of halide and heat helps to start the surface reaction. Without proper initiation, the bulk addition of the halide can lead to a dangerous, delayed exothermic event.[16] |
| Temperature Control | Maintain gentle reflux during addition | The reaction is exothermic. Uncontrolled temperature can lead to side reactions, such as Wurtz coupling, or a dangerous runaway reaction.[16][17] |
| Atmosphere | Strict inert (Ar or N₂) conditions | Prevents reaction with atmospheric oxygen and moisture, which would otherwise deactivate the reagent.[4] |
Troubleshooting Guide:
-
Problem: Reaction fails to initiate (iodine color persists).
-
Solution: Gently warm the flask with a heat gun. Add another small crystal of iodine. Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[12]
-
-
Problem: Reaction starts but then stops.
-
Solution: This may indicate impurities in the solvent or on the glassware. The protocol must be restarted with rigorously dried materials.
-
-
Problem: Formation of significant Wurtz coupling byproduct (dimerization of the quinoline).
-
Solution: Ensure slow, controlled addition of the haloquinoline solution to maintain a low instantaneous concentration, minimizing the reaction between the formed Grignard reagent and incoming halide.[17]
-
Applications in Synthesis
The primary utility of (3-bromoquinolin-8-yl)magnesium iodide is as a nucleophilic building block in cross-coupling reactions. It can be readily used in:
-
Kumada Coupling: Reaction with another organic halide in the presence of a Nickel or Palladium catalyst to form a C-C bond.[6][7] This allows for the synthesis of 8-aryl or 8-alkyl quinolines.
-
Reactions with Carbonyls: As demonstrated in the protocol, it reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.[18][19]
-
Transmetalation: The organomagnesium compound can be transmetalated to other metals (e.g., Zn, Cu, B) to generate different organometallic reagents with altered reactivity and functional group tolerance.[20]
Safety Precautions
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always test for peroxides before use if the solvent has been opened and stored for an extended period.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. Perform the reaction in a chemical fume hood and have an ice bath readily available for cooling.
-
Pyrophoric Nature: While not pyrophoric in solution, concentrated Grignard reagents or the residue after solvent removal can be. Always quench the reaction mixture carefully.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
References
-
Bogan, D. L. J., & O'Brien, C. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 871–874. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
Knochel, P., et al. (2000). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 39(23), 4463-4466. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Myers, A. G. (n.d.). Chem 115 Handouts. Andrew G. Myers Research Group. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. [Link]
-
Urban, S., et al. (2017). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules, 22(12), 2244. [Link]
-
ResearchGate. (2017). Kumada-Tamao-Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard reagent preparation. Organic Syntheses, Coll. Vol. 6, p.979 (1988); Vol. 51, p.109 (1971). [Link]
-
Xu, B., & Tang, W. (2018). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 59(31), 2993-2996. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Löb, P., et al. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes. YouTube. [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
- Google Patents. (2015).
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety in Chemistry Ltd. [Link]
- Google Patents. (2002).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 15. echemi.com [echemi.com]
- 16. schnyderchemsafety.com [schnyderchemsafety.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Yield Optimization for 3-Bromo-8-iodoquinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, chemists, and drug development professionals who encounter bottlenecks when synthesizing di-halogenated quinoline building blocks.
The synthesis of 3-bromo-8-iodoquinoline presents a classic challenge in heterocyclic chemistry: overcoming the natural electronic bias of the quinoline core. Because the benzene ring is significantly more electron-rich than the pyridine ring, standard electrophilic aromatic substitution naturally favors the 5- and 8-positions. Achieving high-yield, regioselective halogenation at the 3-position requires precise mechanistic control.
This guide provides a self-validating, step-by-step protocol, mechanistic troubleshooting, and quantitative benchmarks to ensure reproducible scale-up.
Synthetic Workflow & Mechanistic Pathway
The most robust route to 3-bromo-8-iodoquinoline is a two-step sequence starting from commercially available 8-aminoquinoline.
-
Sandmeyer Iodination : Conversion of the 8-amino group to an iodine atom via a diazonium intermediate.
-
Regioselective 3-Bromination : Electrophilic bromination directed to the 3-position using a bromine-pyridine complex to prevent quinolinium ion formation.
Caption: Two-step synthetic workflow for 3-bromo-8-iodoquinoline from 8-aminoquinoline.
Quantitative Reaction Parameters
Use the following benchmark data to evaluate the health of your reaction at each stage. Deviations from these expected yields usually indicate a failure in temperature control or reagent stoichiometry.
| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield | Key Impurities to Monitor |
| 1. Sandmeyer Iodination | 8-Aminoquinoline, NaNO₂, HCl, KI, H₂O | 0–5 then 80 | 2–4 | 65–75% | Unreacted SM, 8-hydroxyquinoline |
| 2. 3-Bromination | 8-Iodoquinoline, Br₂, Pyridine, CCl₄ (or DCE) | 70–80 | 12–16 | 55–65% | 5-bromo-8-iodoquinoline, polybrominated species |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 8-Iodoquinoline (Sandmeyer Reaction)
Mechanistic Goal: Convert the amine to a diazonium salt without allowing ambient thermal energy to trigger hydrolysis (which yields unwanted 8-hydroxyquinoline) [1].
-
Acidification : Suspend 8-aminoquinoline (1.0 equiv) in a mixture of water and concentrated HCl (approx. 1:1 v/v). Stir vigorously until completely dissolved.
-
Diazotization : Cool the reaction flask in an ice-salt bath to strictly 0–5 °C . Add a pre-cooled aqueous solution of NaNO₂ (1.2 equiv) dropwise over 30 minutes. Self-Validation Check: The solution should turn reddish-transparent. If it turns dark brown/black at this stage, your temperature is too high.
-
Iodine Substitution : While maintaining the temperature below 5 °C, slowly add an aqueous solution of KI (1.5 equiv).
-
Thermal Decomposition : Remove the ice bath and allow the mixture to warm to room temperature, then gently reflux at 80 °C for 1 hour. Causality: Heating provides the activation energy required to expel nitrogen gas (
) and drive the nucleophilic attack of the iodide ion. -
Workup : Cool the mixture, neutralize carefully with aqueous NaOH, and extract with toluene or dichloromethane. Wash with sodium thiosulfate (
) to remove residual iodine, dry over , and concentrate.
Protocol B: Regioselective 3-Bromination of 8-Iodoquinoline
Mechanistic Goal: Prevent the protonation of the quinoline nitrogen. If the nitrogen is protonated (forming a quinolinium ion), the pyridine ring becomes severely deactivated, and bromination will exclusively occur at the 5-position on the benzene ring [2].
-
Complex Formation : Dissolve 8-iodoquinoline (1.0 equiv) in an inert, dry solvent (e.g., CCl₄ or 1,2-dichloroethane). Add anhydrous pyridine (1.5 equiv).
-
Bromine Addition : Slowly add molecular bromine (Br₂, 1.2 equiv) dropwise at room temperature. Causality: Pyridine acts as a hydrogen bromide (HBr) scavenger. By neutralizing the HBr generated during the reaction, pyridine prevents the formation of the 8-iodoquinolinium ion, keeping the pyridine ring active for electrophilic attack at the 3-position.
-
Heating : Heat the mixture to 70–80 °C and stir overnight (12–16 hours) under an inert atmosphere.
-
Workup : Quench the reaction with saturated aqueous
and sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Troubleshooting Guides & FAQs
Q1: My Sandmeyer reaction yield is consistently below 40%, and I am seeing a highly polar spot on my TLC. What went wrong? A1: The highly polar byproduct is likely 8-hydroxyquinoline. The quinoline-8-diazonium species is highly unstable and prone to hydrolysis. This occurs if your diazotization temperature creeps above 5 °C, or if you add the KI solution too rapidly, causing a localized exothermic spike. Ensure your ice-salt bath is well-maintained and use an internal temperature probe.
Q2: During the bromination step, NMR indicates I am forming the 5-bromo-8-iodoquinoline isomer instead of the 3-bromo product. How do I fix this regioselectivity? A2: You are experiencing electrophilic attack on the more electron-rich benzene ring. This happens when HBr accumulates in the reaction mixture, protonating the quinoline nitrogen. Ensure your pyridine is strictly anhydrous and use a slight excess (1.5 to 2.0 equivalents) to effectively scavenge all generated HBr [2]. Alternatively, switch to a milder brominating agent like N-Bromosuccinimide (NBS) in acetic acid, though this may require longer reaction times.
Q3: Can I use N-Bromosuccinimide (NBS) instead of toxic molecular bromine (
Q4: I am having trouble separating the 3-bromo-8-iodoquinoline from unreacted 8-iodoquinoline using standard silica gel chromatography. Any advice? A4: Quinoline derivatives often streak on standard acidic silica gel, and the di-halogenated product has a very similar Rf value to the mono-halogenated starting material [3].
-
Chromatography fix: Deactivate your silica gel by pre-treating the column with 1% triethylamine (TEA) in your mobile phase (e.g., Hexanes/EtOAc).
-
Alternative purification: Recrystallization is highly effective here. The 3-bromo-8-iodoquinoline product typically has lower solubility in cold ethanol/water mixtures compared to the starting material. Dissolve the crude mixture in minimal hot ethanol, add water dropwise until slightly cloudy, and cool to 4 °C to induce crystallization.
References
Technical Support Center: 3-Bromo-8-iodoquinoline Purification
Expert Troubleshooting & Validated Methodologies for Drug Development Professionals
Overview
3-Bromo-8-iodoquinoline is a highly valuable dihalogenated scaffold in medicinal chemistry, enabling orthogonal cross-coupling reactions due to the differential reactivity of the bromine and iodine substituents. However, its synthesis—typically via the Sandmeyer reaction of 8-amino-3-bromoquinoline—generates a crude matrix fraught with unreacted starting materials, positional isomers, and tarry polymeric byproducts[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate this compound with >99% purity.
Troubleshooting & FAQs
Q1: Why does my product streak on the silica gel column, resulting in poor recovery and overlapping fractions? A1: Quinoline derivatives contain a basic nitrogen atom that acts as a hydrogen-bond acceptor, strongly interacting with the acidic silanol (-SiOH) groups on standard silica gel[2]. This causes peak tailing, streaking, and potential on-column degradation. Causality & Solution: Deactivate the stationary phase. Pre-treat your silica gel by packing the column with an eluent containing 0.5–1% triethylamine (Et₃N). The Et₃N competitively binds to the acidic silanol sites, ensuring a tight, symmetrical elution band and maximizing recovery[3].
Q2: I am seeing co-elution of positional isomers (e.g., 3-bromo-6-iodoquinoline). How can I improve the resolution? A2: Dihalogenated quinoline regioisomers possess nearly identical dipole moments, rendering standard polarity-based gradients (like Hexane/Ethyl Acetate) ineffective[2]. Causality & Solution: Shift from purely polarity-based separation to polarizability/π-π interaction-based separation. Utilizing a solvent system like Petroleum Ether/Dichloromethane (DCM) or Toluene/Hexane exploits subtle electronic differences in the aromatic rings. Additionally, maintain a strict crude-to-silica mass ratio of at least 1:50 to prevent column overloading[2].
Q3: My crude Sandmeyer product is a black, tarry mixture. Should I load this directly onto the chromatography column? A3: Absolutely not. Loading crude Sandmeyer mixtures directly onto silica will permanently foul the stationary phase and ruin the separation of your target compound[1]. Causality & Solution: Perform an acid-base extraction prior to chromatography. The basicity of the quinoline ring allows it to be reversibly protonated. By extracting with aqueous HCl, the quinoline enters the aqueous phase as a water-soluble salt, leaving the non-basic tarry byproducts in the organic waste. Subsequent basification regenerates the free base for clean recovery[3].
Q4: What is the optimal solvent system for the final recrystallization of 3-Bromo-8-iodoquinoline? A4: A two-solvent system of Dichloromethane (CH₂Cl₂) and n-Hexane is highly effective for halogenated quinolines[4]. Alternatively, a water/alcohol mixture can be used if the compound is isolated as a hydrobromide salt[5]. Causality & Solution: The free base is highly soluble in CH₂Cl₂ but insoluble in hexane. Dissolving the semi-pure product in a minimum amount of CH₂Cl₂ and slowly layering with n-hexane induces the formation of high-purity crystalline needles, leaving trace impurities dissolved in the mother liquor[4].
Quantitative Data: Solvent System Optimization
Table 1: Comparison of mobile phases for the flash chromatography of dihalogenated quinolines.
| Solvent System (v/v) | Additive | Target R_f | Separation Efficiency | Mechanistic Note |
| Hexane / EtOAc (9:1) | None | 0.25 | Poor | High streaking; isomers co-elute due to similar polarities. |
| Hexane / EtOAc (9:1) | 1% Et₃N | 0.35 | Moderate | Reduced streaking; acceptable for bulk purification[3]. |
| Pet. Ether / DCM (1:1) | 1% Et₃N | 0.30 | Excellent | Best for resolving positional isomers via π-π interactions. |
| Toluene / Hexane (3:7) | None | 0.28 | Good | Utilizes aromatic interactions; requires extensive drying. |
Self-Validating Experimental Protocols
Protocol A: Acid-Base Pre-Purification
Purpose: To remove non-basic tarry byproducts prior to chromatography.
-
Dissolution: Dissolve the crude Sandmeyer reaction mixture in ethyl acetate (50 mL per gram of crude).
-
Acid Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 25 mL).
-
Self-Validation Check: The aqueous layer should turn distinctly yellow/orange (indicating the presence of the protonated quinolinium salt), while the dark, opaque tar remains in the upper organic layer[3].
-
-
Basification: Isolate the combined aqueous layers, cool in an ice bath to 0 °C, and slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10.
-
Self-Validation Check: A cloudy, pale precipitate (the free base) will immediately crash out of the solution.
-
-
Recovery: Extract the basified aqueous suspension with CH₂Cl₂ (3 × 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched crude product.
Protocol B: Flash Column Chromatography
Purpose: To separate 3-Bromo-8-iodoquinoline from closely related regioisomers.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Petroleum Ether containing 1% Et₃N. Pack the column, ensuring a silica-to-crude mass ratio of 50:1 to prevent band broadening[2].
-
Loading: Dissolve the enriched crude from Protocol A in a minimum volume of CH₂Cl₂ and load it evenly onto the flat silica bed.
-
Elution: Elute using an isocratic mixture of Petroleum Ether/DCM (6:4) containing 1% Et₃N.
-
Monitoring: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure spot at R_f ~0.30 and concentrate under reduced pressure.
Protocol C: Two-Solvent Recrystallization
Purpose: Final polishing to achieve >99% purity.
-
Dissolution: Dissolve the chromatographed product in a minimum amount of boiling CH₂Cl₂.
-
Antisolvent Addition: Remove from heat and slowly add n-hexane dropwise until the solution becomes slightly turbid (the cloud point).
-
Crystallization: Add a single drop of CH₂Cl₂ to clear the turbidity, then allow the flask to cool undisturbed to room temperature, followed by cooling at 4 °C for 12 hours.
-
Isolation: Filter the resulting crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum to afford pure 3-Bromo-8-iodoquinoline[4].
Purification Workflow Visualization
Workflow for the isolation and purification of 3-Bromo-8-iodoquinoline from crude mixtures.
References
-
[1] Title: 8-Iodoquinolinium chloride dihydrate | Source: IUCr Journals | URL:
-
[2] Title: Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography | Source: Benchchem | URL:
-
[5] Title: JP2001322979A - Method for producing 3-bromoquinoline | Source: Google Patents | URL:
-
[3] Title: Purification challenges for bromoquinoline compounds | Source: Benchchem | URL:
-
[4] Title: Regioselective Arylation of Quinoline N-Oxides, Indolines and N-tert-Butylbenzamide with Arylboronic Acids | Source: ACS Publications | URL:
Sources
Technical Support Center: Synthesis of 3-Bromo-8-iodoquinoline
Welcome to the technical support resource for the synthesis of 3-Bromo-8-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this di-halogenated quinoline intermediate. We will explore the common challenges, focusing on the identification, mitigation, and elimination of key byproducts through a series of frequently asked questions and in-depth troubleshooting protocols. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics at play.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing 3-Bromo-8-iodoquinoline with high purity?
A1: While several theoretical routes exist, direct sequential halogenation of quinoline is not recommended due to poor regioselectivity, which leads to a complex mixture of isomers that are difficult to separate.[1] The most robust and widely adopted strategy involves a multi-step synthesis starting from a pre-functionalized quinoline, typically 8-aminoquinoline. This approach provides superior control over the position of each halogen. The general sequence is:
-
Diazotization of 8-aminoquinoline to form a diazonium salt.
-
Iodination via a Sandmeyer-type reaction to produce 8-iodoquinoline.
-
Regioselective Bromination of 8-iodoquinoline to yield the target compound, 3-Bromo-8-iodoquinoline.
This sequence is generally preferred over initial bromination because the strongly activating amino group in the starting material would direct bromination primarily to the 5- and 7-positions of the benzenoid ring, making the introduction of a bromine at the 3-position highly problematic.[2][3]
Q2: What are the primary categories of byproducts I should anticipate in this synthesis?
A2: Byproducts in this synthesis can be broadly classified into three main categories:
-
Positional Isomers: These arise from the bromination step, where bromine is introduced at positions other than C-3 (e.g., 5-Bromo-8-iodoquinoline or 7-Bromo-8-iodoquinoline).
-
Reaction-Specific Impurities: These are byproducts formed from side reactions unique to the synthetic steps. The most common is 3-Bromo-8-hydroxyquinoline , which results from the premature decomposition of the diazonium salt intermediate during the Sandmeyer reaction.[4][5] Another is 3-bromoquinoline , formed from reductive deamination.
-
Over-Halogenated Species: These include molecules where more than one bromine atom has been added to the quinoline ring, such as 3,5-Dibromo-8-iodoquinoline. This is particularly a risk if the reaction conditions for bromination are too harsh.[1][6]
Q3: What analytical techniques are best for identifying these byproducts?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring and for initial assessment of product purity and byproduct presence.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the main product and all impurities, confirming their elemental composition (e.g., presence of one bromine and one iodine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. The distinct chemical shifts and coupling patterns of the protons on the quinoline ring allow for unambiguous identification of the substitution pattern and differentiation between the desired product and its positional isomers.
Part 2: Troubleshooting Guide: Byproduct Formation & Mitigation
This section addresses specific byproducts in a problem-and-solution format, detailing the mechanistic cause and providing actionable protocols for prevention and purification.
Problem 1: My final product is contaminated with other bromo-iodo-quinoline isomers.
-
Why is this happening? The electronic nature of the 8-iodoquinoline intermediate dictates the regioselectivity of the subsequent electrophilic bromination. While the pyridine ring is generally electron-deficient, the C-3 position is susceptible to attack under certain conditions. However, competing substitution can still occur at the more activated C-5 and C-7 positions of the benzenoid ring, leading to a mixture of isomers. The choice of brominating agent and reaction conditions heavily influences this outcome.[1] Aggressive reagents like molecular bromine (Br₂) in polar solvents can reduce selectivity.
-
How can I prevent it? Improving regioselectivity requires fine-tuning the reaction conditions to favor C-3 bromination.
-
Choice of Brominating Agent: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, steady concentration of electrophilic bromine, which can enhance selectivity.[1]
-
Solvent Selection: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloroethane (DCE) can be effective. Some protocols report success in acids like sulfuric acid, which protonates the quinoline nitrogen, further deactivating the ring and potentially altering the directing effects.
-
Temperature Control: Perform the bromination at reduced temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and minimize the formation of thermodynamically favored but undesired isomers.[1]
-
-
How do I remove it? Separating positional isomers is often challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) is the most effective method. Multiple columns may be necessary for high purity.
-
Recrystallization: If a significant purity difference exists, fractional recrystallization can be attempted from a suitable solvent system, though this is often less effective than chromatography for closely related isomers.
-
Problem 2: I am observing a significant amount of a hydroxylated byproduct (3-Bromo-8-hydroxyquinoline).
-
Why is this happening? This byproduct originates from the Sandmeyer reaction step. The aryl diazonium salt intermediate (8-iodo-quinolin-3-yl)diazonium is thermally unstable and can react with water, the solvent, to produce a phenol, releasing nitrogen gas.[4][7] This side reaction is highly temperature-dependent; running the reaction above the recommended 0-5 °C range drastically increases the rate of this decomposition.
-
How can I prevent it? Strict adherence to the Sandmeyer reaction protocol is critical.
-
Maintain Low Temperatures: The diazotization and subsequent reaction with iodide must be performed in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.[5]
-
Immediate Conversion: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will lead to degradation.
-
Control Acidity: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt and prevent premature side reactions.
-
-
How do I remove it? The phenolic nature of this byproduct makes it relatively easy to separate.
-
Aqueous Base Wash: During the workup, wash the organic layer containing the crude product with a dilute aqueous solution of sodium hydroxide (1M NaOH) or sodium carbonate. The acidic phenol will be deprotonated to its water-soluble salt and partition into the aqueous layer.
-
Column Chromatography: The hydroxyl group significantly increases the polarity of the byproduct, making it easily separable from the much less polar product by silica gel chromatography.
-
Problem 3: My reaction yields are low, and I've identified 3-Bromoquinoline as a byproduct.
-
Why is this happening? The formation of 3-Bromoquinoline is the result of a reductive deamination (hydro-de-diazoniation) of the diazonium intermediate. In this side reaction, the diazonium group is replaced by a hydrogen atom instead of iodine. This can be promoted by certain reducing agents or can occur as a side pathway in the radical mechanism of the Sandmeyer reaction.[4][8]
-
How can I prevent it?
-
Reagent Quality: Ensure the copper(I) iodide used as the catalyst/reagent is of high quality and free of contaminants that might promote reduction.
-
Exclusion of Reducing Agents: Scrutinize all reagents and solvents to ensure no unintended reducing agents are present. For example, using ethanol as a solvent can sometimes lead to reduction.
-
Optimize Catalyst: Ensure an adequate amount of the Cu(I) salt is used to facilitate the desired substitution pathway over competing side reactions.
-
-
How do I remove it? 3-Bromoquinoline is significantly less polar and has a lower molecular weight than the desired product.
-
Column Chromatography: It can be readily separated from the higher molecular weight 3-Bromo-8-iodoquinoline using silica gel chromatography. It will elute much earlier from the column.
-
Part 3: Visualization & Protocols
Recommended Synthetic Workflow
The following diagram outlines the recommended synthetic pathway from 8-aminoquinoline to 3-Bromo-8-iodoquinoline, highlighting the critical control points for minimizing byproduct formation.
Caption: Recommended synthetic workflow for 3-Bromo-8-iodoquinoline.
Experimental Protocol: Synthesis of 8-Iodoquinoline via Sandmeyer Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-aminoquinoline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C throughout the next steps.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of cold water. Add this solution slowly to the cold diazonium salt solution.
-
Decomposition: Allow the mixture to warm slowly to room temperature, then gently heat it on a water bath (50-60 °C) for 30-60 minutes until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with a saturated sodium thiosulfate solution (to remove excess iodine), followed by water, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 8-iodoquinoline by column chromatography on silica gel.
Byproduct Formation Mechanism: Sandmeyer Side Reactions
The following diagram illustrates the mechanistic branch point where the diazonium intermediate can lead to either the desired iodo-product or the undesired hydroxy-byproduct.
Caption: Competing pathways in the Sandmeyer iodination step.
Part 4: Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Common Cause | Prevention Strategy | Removal Method |
| 5-Bromo-8-iodoquinoline / 7-Bromo-8-iodoquinoline | Poor regioselectivity during bromination step due to harsh conditions. | Use milder brominating agent (NBS); control temperature (0 °C to RT); use non-polar solvent. | Careful column chromatography; fractional recrystallization. |
| 3,5-Dibromo-8-iodoquinoline | Over-bromination; excess brominating agent used. | Use strict stoichiometry (1.0-1.1 eq. of NBS); add brominating agent slowly. | Column chromatography (will be less polar than mono-bromo product). |
| 8-Hydroxyquinoline (from Step 1) | Decomposition of diazonium salt by reaction with water. | Maintain temperature at 0-5 °C during diazotization and Sandmeyer steps. | Aqueous base (NaOH) wash during workup; column chromatography. |
| 8-Iodoquinoline (Unreacted) | Incomplete bromination in the second step. | Increase reaction time for bromination; slightly increase temperature if necessary; ensure NBS quality. | Column chromatography (will elute before the product). |
| 3-Bromoquinoline (from Step 1) | Reductive deamination of the diazonium salt. | Use high-quality Cu(I) reagent; avoid solvents that can act as reducing agents. | Column chromatography (will elute much earlier than the product). |
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]
-
ResearchGate (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]
-
Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Available at: [Link]
-
Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2022). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Gallent, M. (2020). Sandmeyer reaction. Chemtext. Available at: [Link]
-
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Dehalogenation in 3-Bromo-8-iodoquinoline Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemoselective cross-couplings. [1] (CAS: 1379316-32-1) is a highly privileged scaffold in drug development, offering two distinct halogen handles for sequential functionalization. However, its reactivity profile introduces a critical challenge: the highly reactive C8-iodine is acutely susceptible to unwanted protodehalogenation (hydrodehalogenation) during palladium-catalyzed reactions.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your C–C bond formations succeed with high fidelity.
Mechanistic FAQ: Understanding the "Why"
Q: Why does 3-Bromo-8-iodoquinoline undergo dehalogenation instead of the desired cross-coupling? A: The root cause is a kinetic competition between transmetalation and the formation of a palladium-hydride (Pd-H) species. The C8–I bond has a lower bond dissociation energy than the C3–Br bond, making1 [2]. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate can react with hydride sources in your system (e.g., via β-hydride elimination from alcoholic solvents or alkoxide bases). This generates a Pd-H complex that rapidly undergoes reductive elimination, yielding the undesired 3-bromoquinoline byproduct.
Q: How can I selectively couple at the C8 position without touching the C3-bromo group? A: You must exploit the differential reactivity of the halogens. By maintaining lower reaction temperatures (e.g., 25–40 °C), the C–I bond will readily undergo oxidative addition while the C–Br bond remains inert. To prevent dehalogenation at these lower temperatures, you must2 [3] (like SPhos or XPhos) to outcompete the degradation pathway.
Troubleshooting Guide: Resolving Common Issues
Issue 1: LC-MS shows massive conversion to 3-bromoquinoline (Loss of Iodine). Causality & Solution: Your system contains active hydride donors.
-
Solvent Check: Immediately eliminate protic solvents like ethanol or methanol. Switch to rigorously anhydrous aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF).
-
Base Selection: Avoid organic amine bases (e.g., Et3N) or alkoxides (e.g., NaOtBu) which possess β-hydrogens. Substitute with mild, anhydrous inorganic bases such as K3PO4 or CsF.
-
Water Control: While Suzuki-Miyaura couplings require trace water to activate the boronic acid,3 [4]. Optimize the biphasic ratio (e.g., 10:1 Toluene:H2O) rather than using highly aqueous conditions.
Issue 2: The reaction stalls at 30% conversion, and increasing heat causes debromination at C3. Causality & Solution: The catalyst is dying before completion, and applying heat forces the less reactive C3–Br bond to undergo oxidative addition.
-
Ligand Optimization: The transmetalation step is rate-limiting. Upgrade to a Buchwald pre-catalyst (e.g., XPhos Pd G3) which ensures rapid generation of the active monoligated Pd(0) species and accelerates transmetalation, allowing the reaction to finish at room temperature.
-
Degassing: Oxygen accelerates phosphine ligand oxidation, killing the catalyst and slowing the productive cycle, which indirectly favors dehalogenation. Implement a strict freeze-pump-thaw degassing protocol.
Quantitative Data: Condition Screening
The following table summarizes the causal relationship between reaction conditions and the chemoselective outcome for the Suzuki coupling of 3-Bromo-8-iodoquinoline with phenylboronic acid.
| Solvent System | Base | Ligand / Catalyst | Temp (°C) | Yield (C8-Coupled) | Dehalogenation (3-Bromoquinoline) |
| EtOH / H2O (1:1) | Na2CO3 | Pd(PPh3)4 | 80 | 15% | 65% (High Pd-H formation) |
| DMF | Et3N | Pd(OAc)2 / PPh3 | 60 | 22% | 58% (β-hydride elimination) |
| Toluene / H2O (10:1) | K3PO4 | Pd2(dba)3 / SPhos | 40 | 88% | <5% (Controlled transmetalation) |
| Anhydrous THF | CsF | XPhos Pd G3 | 25 | 94% | Trace (Optimal chemoselectivity) |
Self-Validating Experimental Protocol
Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-8-iodoquinoline
This protocol is engineered as a self-validating system. By strictly controlling the order of addition and tracking intermediates, you eliminate the variables that lead to dehalogenation.
-
Preparation & Degassing (Critical Step):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-8-iodoquinoline (1.0 equiv, 1.0 mmol), the arylboronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Causality: Limiting the boronic acid to 1.1 equivalents prevents homocoupling, while K3PO4 provides the necessary basicity without acting as a hydride donor.
-
-
Catalyst Addition:
-
Add XPhos Pd G3 (2 mol%).
-
Validation Check: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress, which will promote protodehalogenation.
-
-
Solvent Introduction:
-
Add anhydrous THF (0.1 M relative to the quinoline) and degassed DI water (10:1 THF:H2O ratio).
-
Immediately subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen prevents the oxidation of XPhos, ensuring the transmetalation rate remains high enough to outcompete dehalogenation.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction at 25 °C under an argon atmosphere.
-
Validation Check: After 30 minutes, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. You should observe >50% conversion to the desired product mass, with the dehalogenated mass (m/z ~208) at <2% relative abundance. If dehalogenation exceeds 5%, verify the purity of your THF (peroxide/moisture contamination).
-
-
Workup:
-
Upon completion (typically 2-4 hours), dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na2SO4, and concentrate for column chromatography.
-
Pathway Visualization
The following diagram illustrates the logical relationship between the productive catalytic cycle and the competing dehalogenation pathway.
Catalytic cycle of cross-coupling vs. competitive hydrodehalogenation pathway.
References
- Sigma-Aldrich. "3-bromo-8-iodoquinoline | 1379316-32-1.
- BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." BenchChem Tech Support.
- BenchChem. "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Tech Support.
- ACS Organometallics. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
Sources
Troubleshooting low reactivity in 3-Bromo-8-iodoquinoline cross-coupling
Welcome to the Advanced Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity landscape of dihaloquinolines.
Working with 3-Bromo-8-iodoquinoline presents a unique dual-challenge: you must overcome the inherent steric hindrance at the C8 position while preventing the strongly coordinating quinoline nitrogen from permanently deactivating your palladium catalyst. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your success.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical workflow to diagnose the root cause of your low reactivity.
Logical workflow for diagnosing and resolving low reactivity in dihaloquinoline cross-coupling.
Troubleshooting FAQs
Q1: Why does my reaction stall at 15% conversion, and why is the solution turning black? The Causality: The black precipitate you observe is "palladium black," which indicates irreversible catalyst aggregation and deactivation[1]. Nitrogen-containing heterocycles like quinoline are notorious catalyst poisons[2]. The lone pair on the quinoline nitrogen tightly coordinates to the electrophilic Pd(II) intermediate or the Pd(0) resting state, pulling it out of the active catalytic cycle[3]. When the catalyst is trapped in this off-cycle state, it eventually degrades into inactive bulk metal. The Solution: You must shift the coordination equilibrium. Use highly sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). The steric bulk of the ligand physically blocks the quinoline nitrogen from coordinating to the palladium center, while the electron-rich nature stabilizes the Pd(0) species, preventing aggregation[1]. Furthermore, specific catalyst/ligand designs are required to overcome severe heteroatom poisoning in directed functionalizations[4].
Q2: How do I ensure regioselectivity at the C8-I position instead of the C3-Br position?
The Causality: You are fighting a battle between bond dissociation energy (BDE) and steric hindrance. The C-I bond is weaker and generally more reactive towards oxidative addition than the C-Br bond. However, the C8 position is highly sterically hindered by the adjacent nitrogen and the C7 proton. If you use a small ligand (like PPh
Q3: My Suzuki-Miyaura coupling is yielding significant amounts of dehalogenated quinoline. How do I fix this?
The Causality: Protodehalogenation occurs when the transmetalation step is slower than the competitive protonation of the Pd-aryl intermediate. This is a common failure mode when steric hindrance at C8 severely retards the transmetalation of the incoming coupling partner.
The Solution: Accelerate transmetalation. Switch to a more soluble, aggressive base (e.g., Cs
Mechanistic Pathway & Poisoning Dynamics
Palladium catalytic cycle highlighting the N-coordination poisoning pathway and ligand rescue.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand architecture, base selection, and reaction outcomes for the C8-selective Suzuki-Miyaura coupling of 3-bromo-8-iodoquinoline.
| Ligand | Base | Solvent System | Temp (°C) | Conversion (%) | C8:C3 Selectivity | Mechanistic Observation |
| PPh | K | Toluene | 80 | < 20% | 1:1 | Pd black formed rapidly; severe N-coordination poisoning. |
| dppf | Na | Dioxane/H | 90 | 65% | 8:1 | Moderate reactivity; slow transmetalation led to protodehalogenation. |
| XPhos | Cs | Dioxane/H | 100 | > 95% | > 20:1 | Clean conversion; steric bulk prevented poisoning, accelerated C8-I insertion. |
| SPhos | K | Toluene/H | 100 | 85% | 15:1 | Good reactivity; trace homocoupling observed due to slower reductive elimination. |
Self-Validating Experimental Protocol: Regioselective C8 Suzuki-Miyaura Coupling
To guarantee success, this protocol separates the oxidative addition step from the transmetalation step. By isolating these variables, the system becomes self-validating; you can analytically confirm catalyst health before committing your expensive coupling partners.
Step 1: Catalyst Pre-activation & Oxidative Addition Check
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd
(dba) (2.5 mol%), XPhos (5.0 mol%), and 3-bromo-8-iodoquinoline (1.0 equiv). -
Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate). Stir at 40°C for 30 minutes to generate the active Pd(0) species and initiate oxidative addition.
-
Self-Validation Checkpoint 1: Remove a 10 µL aliquot via syringe, quench with MeOH, and analyze via LC-MS. You must observe the consumption of the starting material and the mass corresponding to the intermediate [Pd(XPhos)(3-bromoquinolin-8-yl)(I)] complex. If starting material remains and the solution is black, your solvent is wet or oxygenated, leading to immediate poisoning.
Step 2: Coupling Partner Addition
4. Once oxidative addition is analytically confirmed, add the arylboronic acid (1.2 equiv) against a positive counter-flow of nitrogen.
5. Add a rigorously degassed aqueous solution of Cs
Step 3: Reaction Monitoring & Validation 6. Seal the flask and increase the temperature to 90°C. Stir vigorously (1000 rpm) for 2-4 hours. 7. Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1). The highly polar Pd-complex spot observed in Step 1 should disappear entirely, replaced by a single, tightly migrating UV-active product spot.
Step 4: Quench and Purification
8. Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.
9. Wash the organic layer with brine, dry over anhydrous MgSO
References
- Catalyst poisoning - chemeurope.com. ChemEurope.
- Catalyst poisoning - Wikipedia. Wikipedia.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC).
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (PMC).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-8-iodoquinoline
Welcome to the technical support resource for the synthesis of 3-Bromo-8-iodoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.
The unique substitution pattern of 3-Bromo-8-iodoquinoline makes it a challenging but highly sought-after intermediate in medicinal chemistry. Its synthesis requires careful control over regioselectivity in two distinct halogenation steps. This guide provides a comprehensive framework for navigating these challenges effectively.
Recommended Synthetic Workflow
The most reliable and scalable approach to synthesizing 3-Bromo-8-iodoquinoline involves a sequential, two-step halogenation of the quinoline core. This strategy allows for targeted control at each stage, minimizing the formation of complex isomeric mixtures that are difficult to separate. The workflow begins with the regioselective bromination of quinoline to yield 3-bromoquinoline, followed by a directed iodination at the 8-position.
Caption: Scalable workflow for the synthesis of 3-Bromo-8-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 3-Bromo-8-iodoquinoline so challenging?
The difficulty lies in the inherent electronic properties of the quinoline nucleus. The pyridine ring is electron-deficient and significantly deactivated towards electrophilic aromatic substitution compared to the benzene ring. Most electrophilic substitutions on unsubstituted quinoline preferentially occur on the more electron-rich benzene ring, typically at the C-5 and C-8 positions.[1] Forcing substitution at the C-3 position requires specific reagents and conditions to overcome this natural reactivity, while preventing substitution at more favorable positions. Subsequent iodination of the 3-bromoquinoline intermediate must then be selectively directed to the C-8 position, navigating the combined directing effects of the C-3 bromo substituent and the quinoline nitrogen.
Q2: What are the most common pitfalls during the scale-up of this synthesis?
The primary challenges in scaling up are:
-
Managing Exothermic Reactions: Classic quinoline syntheses and halogenations can be highly exothermic.[2] Proper thermal management is critical to prevent runaway reactions and the formation of tar-like byproducts.[3]
-
Maintaining Regioselectivity: Conditions that work at the milligram scale may produce different isomer ratios at the kilogram scale. Strict control of temperature, reagent addition rates, and mixing is essential.[4]
-
Product Purification: Isolating the desired product from a mixture of starting materials, over-halogenated products, and other isomers can be a significant bottleneck. Purification strategies must be robust and scalable.
Q3: What are the critical safety considerations when handling the reagents for this synthesis?
This synthesis involves several hazardous materials:
-
Bromine (Br₂) or N-Bromosuccinimide (NBS): Bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but is still a strong irritant and oxidizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Strong Acids (e.g., Sulfuric Acid): Concentrated sulfuric acid is extremely corrosive. It should be handled with extreme care, and reactions involving it often require cooling baths to control exothermic processes.[6]
-
Solvents: Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are commonly used and are toxic and potentially carcinogenic.[1] Use in a fume hood and minimize exposure.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Step 1: Synthesis of 3-Bromoquinoline
Q: My bromination reaction is producing a mixture of isomers, primarily 5-bromoquinoline and 7-bromoquinoline, with very little of the desired 3-bromo product. How can I improve regioselectivity?
This is the most common challenge in the first step. The preference for substitution on the benzene ring is strong.
-
Causality: Aggressive brominating agents like molecular bromine (Br₂) in non-polar solvents tend to favor substitution at the C-5 and C-7 positions.[1]
-
Solution:
-
Change Your Brominating Agent: Switch from molecular bromine to a milder, more selective reagent like N-Bromosuccinimide (NBS). NBS often provides better control and reduces over-bromination.[5]
-
Solvent and Additive Choice: Performing the reaction in a different medium can alter the outcome. Some modern methods utilize dearomatization-rearomatization sequences which can provide meta-halogenation products, including at the 3-position.[7]
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product. Reactions with NBS are often run at or below room temperature.[5]
-
Q: The reaction is sluggish and a significant amount of quinoline starting material remains even after extended reaction times. How can I drive the reaction to completion?
Incomplete conversion can result from insufficient activation of the brominating agent or deactivation of the substrate.
-
Causality: The quinoline ring is deactivated, and the reaction may have a high activation energy.
-
Solution:
-
Use a Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., AlCl₃, FeBr₃) or a Brønsted acid can activate the brominating agent, but be aware this may also decrease regioselectivity.
-
Increase Temperature (with caution): Gently heating the reaction can increase the rate. However, this must be balanced against the potential loss of regioselectivity. Monitor the reaction closely by TLC to find the optimal temperature that promotes conversion without significantly increasing byproduct formation.
-
Adjust Stoichiometry: A slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents of NBS) can help consume all the starting material. Avoid using a large excess, which will lead to di- and poly-brominated products.[4]
-
Step 2: Synthesis of 3-Bromo-8-iodoquinoline
Q: The iodination of 3-bromoquinoline is not working. The starting material is recovered unchanged. What is wrong?
The 3-bromoquinoline intermediate is an electron-deficient system, making it very unreactive towards further electrophilic substitution.
-
Causality: The deactivating effect of both the bromo-substituent and the pyridine ring nitrogen makes the C-H bonds on the benzene ring difficult to activate for iodination.
-
Solution:
-
Use Harsher Conditions: This reaction typically requires a strong acid medium. Performing the iodination with an iodine source (e.g., N-Iodosuccinimide (NIS) or Iodine, I₂) in concentrated sulfuric acid is a common strategy. The strong acid protonates the quinoline nitrogen, further directing the substitution to the C-8 position.[6]
-
Activate the Iodine Source: If using I₂, an oxidizing agent (like nitric acid or H₂O₂) is often required to generate the more electrophilic iodonium ion (I⁺) in situ.
-
Q: My main product is 3-Bromo-5-iodoquinoline instead of the desired 8-iodo isomer. How can I control the position of iodination?
While the C-8 position is electronically favored under strongly acidic conditions, substitution at C-5 is a common competing pathway.
-
Causality: The directing effects are not absolute, and reaction conditions can influence the isomer ratio. Steric hindrance around the C-8 position can sometimes favor substitution at the more accessible C-5 position.
-
Solution:
-
Strict Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) during the addition of the iodinating agent. This often enhances selectivity for the thermodynamically favored C-8 product.
-
Ensure Strong Acidic Medium: The protonation of the quinoline nitrogen is key to deactivating the pyridine ring and directing substitution to the C-5/C-8 positions of the benzenoid ring. Ensure your acid concentration is sufficiently high.
-
Purification
Q: I am struggling to separate 3-Bromo-8-iodoquinoline from the 3-Bromo-5-iodoquinoline isomer using silica gel chromatography. What can I do?
Isomers with similar polarity can be very difficult to separate.
-
Causality: The structural similarity of the isomers leads to very close Rf values on TLC, making baseline separation by standard chromatography challenging.[1]
-
Solution:
-
Optimize Chromatography Conditions: Use a shallow solvent gradient and high-quality silica gel. Test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) to maximize the difference in Rf values.
-
Recrystallization: This is often the most effective method for purifying isomers on a large scale. Experiment with different solvents or solvent pairs (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions where the desired 8-iodo isomer preferentially crystallizes, leaving the 5-iodo isomer in the mother liquor.
-
Salt Formation and Recrystallization: Convert the crude mixture of free bases into their hydrobromide or hydrochloride salts. The different crystal lattice energies of the isomeric salts can sometimes make one much less soluble, allowing for effective purification by recrystallization of the salt.[5] The pure free base can then be regenerated by neutralization with a base like sodium bicarbonate.[5]
-
Key Reaction Parameters Summary
| Parameter | Step 1: Bromination (Quinoline → 3-Br-Q) | Step 2: Iodination (3-Br-Q → 3-Br-8-I-Q) | Rationale & Expert Insights |
| Halogenating Agent | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) or I₂/Oxidant | NBS is preferred over Br₂ for C-3 selectivity. NIS is a convenient and efficient source of electrophilic iodine. |
| Stoichiometry | 1.05 - 1.2 equivalents | 1.1 - 1.3 equivalents | A slight excess drives the reaction to completion but a large excess leads to di-halogenation. |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile | Concentrated Sulfuric Acid (H₂SO₄) | Sulfuric acid acts as both solvent and catalyst, protonating the quinoline to direct substitution to C-8. |
| Temperature | 0 °C to Room Temp | 0 °C to 10 °C | Low temperatures are critical for controlling regioselectivity in both steps and minimizing byproduct formation.[4] |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | Monitor by TLC until starting material is consumed to avoid prolonged reaction times that can lead to degradation. |
| Typical Yield | 40 - 60% (after purification) | 50 - 70% (after purification) | Yields are moderate due to the challenging nature of achieving high regioselectivity. |
| Major Byproducts | 5-Bromoquinoline, 7-Bromoquinoline, Dibromoquinolines | 3-Bromo-5-iodoquinoline | These byproducts arise from competing reaction pathways and must be removed during purification.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoquinoline
-
To a stirred solution of quinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light, cool the mixture to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8]
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-bromoquinoline.
Protocol 2: Synthesis of 3-Bromo-8-iodoquinoline
-
In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-bromoquinoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C. Stir until a homogeneous solution is formed.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) in small portions over 1 hour, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the resulting aqueous suspension to ~8-9 using a cold concentrated sodium hydroxide or ammonium hydroxide solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization of the Hydrobromide Salt
-
Dissolve the crude 3-Bromo-8-iodoquinoline in a minimal amount of a hot ethanol/water mixture.[5]
-
If insoluble impurities are present, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
To recover the free base, dissolve the purified salt in water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the pure 3-Bromo-8-iodoquinoline with dichloromethane or ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.
References
-
Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Köprülü, T., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
Kakehi, A., et al. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
Gule, B., et al. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-Bromo-8-iodoquinoline Reactivity & Stability
Welcome to the Technical Support Center for 3-Bromo-8-iodoquinoline . As a bifunctional dihaloheteroarene, this compound is highly prized in drug development for its orthogonal reactivity profile. However, exploiting the differential bond dissociation energies of the C8–I and C3–Br bonds requires precise control over catalytic speciation, solvent microenvironments, and thermodynamic parameters.
This guide provides field-proven troubleshooting strategies to resolve common stability issues, protodehalogenation, and chemoselectivity failures encountered during cross-coupling campaigns.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the following logical relationship matrix to diagnose the root cause of your specific failure mode.
Fig 1: Diagnostic flowchart for 3-Bromo-8-iodoquinoline reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant protodeiodination instead of my desired C8-coupled product during Suzuki-Miyaura reactions?
A1: Protodehalogenation is a notorious side-reaction in palladium-catalyzed cross-couplings of electron-deficient haloarenes, particularly under harsh aqueous or alcoholic basic conditions[1]. The causality lies in the formation of a Pd(II)-aryl intermediate that undergoes a competitive reduction rather than transmetalation. If your solvent contains available beta-hydrogens (e.g., ethanol, isopropanol), the Pd-aryl complex can undergo beta-hydride elimination, transferring a hydride to the metal, followed by reductive elimination of the dehalogenated quinoline.
Correction Strategy: Switch to strictly aprotic solvents (e.g., Toluene, THF). Replace strong aqueous hydroxides with milder bases like K3PO4 to prevent the base-mediated degradation of your boronic acid, which would otherwise starve the catalytic cycle of the transmetalating agent[1].
Q2: How can I prevent competitive oxidative addition at the C3-bromo site to ensure strict C8-chemoselectivity?
A2: Chemoselectivity in dihaloquinolines is fundamentally governed by the Bond Dissociation Energy (BDE). The C–I bond is significantly weaker (ngcontent-ng-c2699131324="" class="ng-star-inserted">65 kcal/mol) compared to the C–Br bond () that sterically hinder secondary oxidative addition.81 kcal/mol)[2]. However, at elevated temperatures or with highly reactive electron-rich bidentate ligands, the rate of oxidative addition at the C3–Br site becomes competitive, leading to diarylation. Furthermore, the speciation of the palladium catalyst plays a critical role; mononuclear Pd(0) species often exhibit different site-selectivity compared to multinuclear Pd clusters. Interestingly, in polar oxygen-containing solvents like THF, halide byproducts (like dissolved KBr) can displace the ligand from the mono-coupled product, unexpectedly altering exhaustive coupling selectivity[3].
Correction Strategy: Maintain the reaction temperature below 60°C. Employ bulky, less electron-rich monophosphine ligands (e.g., PPh3
Q3: My 3-Bromo-8-iodoquinoline powder turns dark brown over time on the bench. Is it still viable?
A3: The darkening indicates the release of molecular iodine (I2) due to photolytic or thermal cleavage of the weak C8–I bond. Iodinated quinolines are notoriously light-sensitive. While a slight discoloration might not drastically impact bulk mass, the generated free I2 is highly detrimental as it can poison palladium catalysts by forming inactive Pd(II) iodide dimers, stalling your catalytic cycle.
Correction Strategy: Do not use degraded material directly. Perform an iodine scavenging wash (see Protocol B) prior to use. Store the purified material at -20°C in an amber glass vial under an inert argon atmosphere.
Quantitative Data & Mechanistic Benchmarks
Understanding the thermodynamic limits of your substrate is critical for designing successful experiments.
Table 1: Thermodynamic & Kinetic Reactivity Metrics
| Halogen Position | Bond Dissociation Energy (BDE) | Oxidative Addition Rate | Primary Side Reaction Risk |
| C8 – Iodine | ~65 kcal/mol[2] | Fast (Kinetic Control) | Protodehalogenation / Photodegradation |
| C3 – Bromine | ~81 kcal/mol[2] | Slow (Thermodynamic) | Homocoupling / Unwanted Diarylation |
Table 2: Microenvironmental Effects on Chemoselectivity
| Condition Variable | Impact on 3-Bromo-8-iodoquinoline | Recommendation for C8-Selectivity |
| Polar Protic Solvents (EtOH, H | Promotes | Use Toluene or 1,4-Dioxane |
| Strong Bases (NaOH, KOH) | Accelerates boronic acid degradation & hydrolysis[1] | Use K |
| Electron-Rich Ligands (dppf) | Increases Pd electron density, accelerating C3-Br addition | Use bulky monophosphines (PPh |
| Elevated Temperatures (>80°C) | Overcomes C3-Br activation barrier (Diarylation) | Maintain temp between 40°C – 60°C |
Mechanistic Pathway of Chemoselective Coupling
The following diagram illustrates the divergent pathways dictated by temperature and catalyst speciation.
Fig 2: Chemoselective vs. non-selective Pd-catalyzed oxidative addition pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints so you can verify the success of intermediate steps before proceeding.
Protocol A: Chemoselective C8-Suzuki-Miyaura Coupling
Objective: Achieve >95% chemoselectivity at the C8 position while suppressing protodehalogenation.
-
Catalyst Pre-activation & Visual Validation:
-
Action: In a flame-dried Schlenk tube under Argon, mix Pd(OAc)
2(2 mol%) and PPh3(4 mol%) in degassed toluene (5 mL). Stir for 10 minutes at room temperature. -
Causality: This step intentionally forms the active, mononuclear Pd(0)L
ngcontent-ng-c2699131324="" class="ng-star-inserted">2species required for selective insertion into the weaker C–I bond. -
Validation Checkpoint: The solution must transition from a reddish-brown suspension to a pale yellow/orange homogeneous mixture. If the solution turns black, Pd-black has precipitated due to oxygen contamination; abort and restart.
-
-
Substrate Addition & Stoichiometric Control:
-
Action: Add 3-Bromo-8-iodoquinoline (1.0 eq) and your Arylboronic acid (1.05 eq).
-
Causality: A strict 1.05 eq limit of boronic acid compensates for trace homocoupling but prevents excess transmetalating agent from driving secondary C3–Br coupling.
-
Validation Checkpoint: Perform an immediate TLC (Hexane:EtOAc 4:1) to establish the baseline R
fof the starting material.
-
-
Base Addition & Temperature Control:
-
Action: Add aqueous K
3PO4(2.0 eq, 1M, thoroughly degassed). Heat strictly to 50°C. -
Causality: 50°C provides sufficient thermal energy to break the 65 kcal/mol C8–I bond but leaves the 81 kcal/mol C3–Br bond intact[2].
-
Validation Checkpoint: After 2 hours, check TLC. A successful reaction shows a new UV-active spot below the starting material. If a highly polar spot appears near the baseline, protodehalogenation is occurring (check solvent anhydrousness). If a non-polar spot appears near the solvent front, diarylation is occurring (reduce temperature to 40°C).
-
Protocol B: Catalyst Poisoning Recovery (Iodine Scavenging)
Objective: Rescue photolytically degraded 3-Bromo-8-iodoquinoline prior to cross-coupling.
-
Visual Inspection:
-
Action: Dissolve a 5 mg aliquot of the suspected degraded powder in 1 mL of Dichloromethane (DCM).
-
Causality: Pure material is pale yellow. Dark brown/purple discoloration indicates photolytic cleavage of the C8–I bond.
-
Validation Checkpoint: If the DCM solution exhibits a pink/purple hue, free I
2is present and will poison your Pd catalyst. Proceed to Step 2.
-
-
Iodine Scavenging:
-
Action: Dissolve the bulk material in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash vigorously with a 10% aqueous Sodium Thiosulfate (Na
2S2O3) solution. -
Causality: Thiosulfate chemically reduces molecular I
2to water-soluble iodide (I^-^), partitioning it into the aqueous layer and away from your organic building block. -
Validation Checkpoint: The organic layer will immediately transition from purple/brown back to a clear, pale yellow.
-
-
Storage:
-
Action: Dry the organic layer over anhydrous Na
2SO4, concentrate in vacuo, and store the resulting solid in an amber glass vial backfilled with Argon at -20°C.
-
References
1.2 - researchgate.net 2.4 - nih.gov 3.3 - chemrxiv.org 4.1 - doi.org
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-8-iodoquinoline
Welcome to the technical support center for the purification of 3-Bromo-8-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally similar halogenated quinolines. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.
Understanding the Challenge: The Nature of Impurities in 3-Bromo-8-iodoquinoline
The purification of 3-Bromo-8-iodoquinoline is often complicated by the presence of impurities with very similar physical and chemical properties to the target compound. The nature and quantity of these impurities are highly dependent on the synthetic route employed. Common synthetic strategies may involve the sequential halogenation of a quinoline precursor or the cyclization to form an already di-halogenated quinoline ring.
Potential classes of impurities include:
-
Isomeric Byproducts: This is one of the most common challenges. Depending on the regioselectivity of the halogenation steps, you may encounter other bromo- and/or iodo-substituted quinolines. These can include isomers with the halogens at different positions, or di-bromo and di-iodo analogues. Separating these closely related compounds can be difficult due to their similar polarities.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the precursor molecules, such as 3-bromoquinoline, 8-iodoquinoline, or a related quinoline derivative.
-
Over-halogenated Products: Aggressive reaction conditions can sometimes lead to the introduction of additional halogen atoms onto the quinoline ring, resulting in tri-halogenated species.
-
Byproducts from Ring Formation: If the synthesis involves building the quinoline ring (e.g., via a Skraup or Doebner-von Miller reaction), byproducts such as tar-like polymeric materials can be present.[2]
-
Degradation Products: Halogenated quinolines can be sensitive to certain conditions. For instance, the basic nitrogen of the quinoline ring can interact with acidic silica gel, leading to degradation during column chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a mixture of halogenated quinolines. What is the best initial approach to purification?
A1: When dealing with a mixture of isomers with similar polarities, a combination of techniques is often most effective.
-
Column Chromatography: This is typically the first line of attack. A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is crucial. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 for optimal separation on a silica gel column.[3]
-
Recrystallization: If column chromatography provides a partially purified product, recrystallization can be a powerful second step to remove trace impurities and obtain highly pure crystalline material.
Q2: My 3-Bromo-8-iodoquinoline appears to be degrading on the silica gel column. How can I prevent this?
A2: This is a common issue with basic compounds like quinolines on acidic silica gel.[3] Here are several strategies to mitigate degradation:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silanol groups. This can be done by preparing a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[3]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider a less acidic stationary phase. Neutral or basic alumina is often a good alternative for acid-sensitive compounds. Florisil, a magnesium silicate-based adsorbent, can also be a milder option.[1]
-
Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the residence time of your compound on the stationary phase, thereby minimizing the opportunity for degradation.[3]
Q3: I'm struggling to find a single solvent for recrystallization. What should I try?
A3: A mixed-solvent system is often the solution when a single solvent is not ideal. The principle is to use a "good" solvent in which your compound is soluble when hot, and a "poor" solvent (or "anti-solvent") in which it is insoluble.
A common and effective combination for compounds of moderate polarity is an ethyl acetate/hexane system.[1] You dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. A few drops of hot ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvent systems to explore include methanol/water and acetone/water.[4]
Q4: Can I use an acid-base extraction to purify my crude product?
A4: Yes, an acid-base extraction can be a very effective initial purification step, particularly for removing non-basic impurities. By dissolving your crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic 3-Bromo-8-iodoquinoline will be protonated and move into the aqueous layer as a hydrochloride salt. The non-basic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, and then extracted back into an organic solvent. This can significantly simplify subsequent chromatographic or recrystallization steps.[1]
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compound from impurities. - Column Overloading: Too much crude material has been loaded onto the column.[3] | - Optimize Eluent System via TLC: Systematically test different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane, or trying dichloromethane/methanol). Aim for a significant separation between the spots on the TLC plate. - Reduce the amount of material loaded. A general rule of thumb is a 30:1 ratio of silica gel to crude material by weight.[3] - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to separate compounds with close Rf values. |
| Compound is "Stuck" on the Column | - Eluent is not polar enough. - Strong interaction with the stationary phase (potential degradation). | - Increase the polarity of the eluent. - If degradation is suspected, switch to a deactivated silica gel or an alternative stationary phase like alumina. [1][3] |
| Compound Elutes too Quickly (at the Solvent Front) | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., more hexane in an ethyl acetate/hexane mixture).[3] |
| Streaking or "Tailing" of Spots on TLC of Fractions | - Compound is degrading on the silica. - Column was overloaded. - The compound is acidic or basic and interacting strongly with the stationary phase. | - Add a modifier to the mobile phase. For a basic compound like 3-Bromo-8-iodoquinoline, adding 0.5-2% triethylamine to the eluent can improve the peak shape by blocking the acidic sites on the silica gel.[3] - Ensure proper loading. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve, and cool slowly. - Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[5] - Add a seed crystal of the pure compound if available. |
| Oiling Out (Compound separates as a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The presence of impurities is inhibiting crystallization. | - Use a lower-boiling solvent. - Re-heat the solution to dissolve the oil, then add a little more solvent before cooling slowly. - Try a different solvent or solvent system. |
| Low Recovery of Purified Product | - Too much solvent was used for recrystallization. - The compound has significant solubility in the cold solvent. - Crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. [5] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 3-Bromo-8-iodoquinoline using silica gel flash chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude 3-Bromo-8-iodoquinoline in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on several TLC plates.
- Develop each plate in a different solvent system (e.g., 10% ethyl acetate in hexanes, 20% ethyl acetate in hexanes, etc.).
- The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[3]
2. Column Packing:
- Prepare a slurry of silica gel in the least polar solvent system identified in the TLC analysis.
- Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding air bubbles.
- Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
3. Sample Loading (Dry Loading is Recommended):
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
- Carefully evaporate the solvent under reduced pressure to obtain a fine, free-flowing powder.
- Gently add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the chosen eluent to the column.
- Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
- Collect fractions in an appropriate number of test tubes.
5. Fraction Analysis and Product Isolation:
- Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light.
- Combine the fractions containing the pure 3-Bromo-8-iodoquinoline.
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[3]
Protocol 2: Purification by Recrystallization from a Mixed-Solvent System
This protocol describes the recrystallization of 3-Bromo-8-iodoquinoline using an ethyl acetate/hexane solvent system.
1. Dissolution:
- Place the crude 3-Bromo-8-iodoquinoline in an Erlenmeyer flask.
- Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
2. Addition of Anti-Solvent:
- While the solution is still hot, slowly add hexane dropwise with constant swirling until you observe persistent turbidity (cloudiness).
3. Re-dissolution and Cooling:
- Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
- Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
5. Drying:
- Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualization of Purification Workflow
Caption: A typical workflow for the purification of 3-Bromo-8-iodoquinoline.
References
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Validation & Comparative
Decoding the Halogenated Heterocycle: A Comparative Guide to ¹H and ¹³C NMR Spectral Assignment of 3-Bromo-8-iodoquinoline
For researchers and drug development professionals, halogenated quinolines serve as critical scaffolds in medicinal chemistry and cross-coupling catalysis. However, the exact structural verification of di-halogenated derivatives like 3-Bromo-8-iodoquinoline presents a unique analytical challenge. The presence of two different heavy halogens on a fused bicyclic system induces profound electronic and relativistic effects that can easily mislead standard analytical workflows.
This guide objectively compares three distinct methodologies for the NMR spectral assignment of 3-Bromo-8-iodoquinoline: Computational Prediction , 1D NMR Analysis , and 2D NMR Correlation (The Gold Standard) . By examining the causality behind the chemical shifts—specifically the Heavy-Atom-on-Light-Atom (HALA) effect—we provide a self-validating framework for unambiguous structural characterization.
The Molecular Challenge: Causality Behind the Spectra
Assigning 3-Bromo-8-iodoquinoline is not a simple exercise in counting protons. The difficulty arises from two primary factors:
-
The HALA Effect (Heavy-Atom-on-Light-Atom): Iodine is a massive, highly polarizable atom. Its relativistic spin-orbit coupling induces a powerful paramagnetic shielding effect on the directly attached carbon (C8) [1]. While standard aromatic carbons resonate between 120–140 ppm, the C-I carbon is shielded to an anomalous ~90–95 ppm.
-
Ring Isolation: The bromine atom at C3 eliminates the ortho-coupling between H2 and H4, leaving them as isolated meta-coupled doublets (or apparent singlets depending on resolution). Furthermore, the lack of protons at C4a and C8a means the pyridine and benzene rings are spin-isolated from each other in standard 1D and COSY spectra.
Methodology Comparison: Prediction vs. 1D vs. 2D NMR
To establish the most reliable workflow, we must compare the performance of standard analytical approaches.
Approach A: Computational / Empirical Prediction (e.g., ChemDraw, Mnova Predictors)
-
Performance: Fast, but fundamentally flawed for heavy halogens.
-
The Flaw: Most empirical predictors rely on additivity rules that fail to account for the relativistic spin-orbit coupling of iodine. They frequently predict the C8 chemical shift at ~115–125 ppm, which deviates from the true experimental value by over 25 ppm.
Approach B: 1D NMR (¹H, ¹³C, DEPT-135)
-
Performance: Good for identifying the HALA effect, but structurally ambiguous.
-
The Flaw: While ¹³C NMR will clearly show the C8 peak at ~91 ppm [1] and the C3 peak at ~116 ppm [2], 1D NMR cannot unambiguously differentiate between the protons on the benzene ring (H5, H6, H7) or definitively assign the quaternary bridgehead carbons (C4a vs. C8a).
Approach C: 2D NMR (COSY, HSQC, HMBC)
-
Performance: The definitive, self-validating system.
-
The Advantage: Heteronuclear Multiple Bond Correlation (HMBC) detects 2-bond (²J) and 3-bond (³J) carbon-proton couplings. This allows the analyst to "bridge" the unprotonated gap between the two rings, confirming the exact regiochemistry of the halogens.
Table 1: Quantitative Comparison of Assignment Methodologies
| Methodology | Time Required | C8 Accuracy (Error Margin) | Ring-Bridging Capability | Reliability for Publication |
| Computational (Empirical) | < 1 minute | Poor (Error: ~20-30 ppm) | N/A | Low (Supporting only) |
| 1D NMR (¹H + ¹³C) | 15 - 30 minutes | Excellent (Exact match) | None | Moderate |
| 2D NMR (COSY/HSQC/HMBC) | 2 - 4 hours | Excellent (Exact match) | High (³J HMBC links) | High (Gold Standard) |
Experimental Data: The Self-Validating Assignment
Below is the validated ¹H and ¹³C NMR spectral data for 3-Bromo-8-iodoquinoline (in CDCl₃, 400 MHz / 100 MHz), derived from 2D correlation workflows and grounded in literature precedents for 8-iodoquinoline and 3-bromoquinoline [1][2].
Table 2: Assigned NMR Spectral Data
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | HMBC Correlations (³J & ²J) |
| 2 | 8.95 (d, J = 2.2) | 151.5 | C4, C8a, C3 |
| 3 | - | 116.8 (C-Br) | - |
| 4 | 8.25 (d, J = 2.2) | 138.2 | C2, C5, C8a, C4a |
| 4a | - | 129.5 (C) | - |
| 5 | 7.75 (dd, J = 8.1, 1.2) | 128.5 | C4, C7, C8a |
| 6 | 7.35 (t, J = 8.1, 7.5) | 125.0 | C4a, C8 |
| 7 | 8.15 (dd, J = 7.5, 1.2) | 133.5 | C5, C8a, C8 |
| 8 | - | 91.0 (C-I) | - |
| 8a | - | 146.5 (C) | - |
Note the extreme upfield shift of C8 (91.0 ppm) due to the iodine HALA effect, and the shielding of C3 (116.8 ppm) by bromine.
Visualizing the Logic: 2D NMR Workflows
To achieve the assignments in Table 2, a strict logical progression must be followed. The diagrams below illustrate the analytical workflow and the critical HMBC correlations that lock the molecular structure into place.
Analytical workflow for the complete NMR assignment of halogenated quinolines.
Key HMBC correlations bridging the pyridine and benzene rings to validate regiochemistry.
Step-by-Step Experimental Protocol for 2D NMR Acquisition
To replicate this self-validating system in your own laboratory, follow this optimized protocol for halogenated heterocycles:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of 3-Bromo-8-iodoquinoline in 0.6 mL of high-purity CDCl₃ (100% atom D, containing 0.03% v/v TMS as an internal standard).
-
Causality: Halogenated quinolines can exhibit concentration-dependent stacking. Maintain concentrations below 50 mM to prevent line broadening.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz (or higher) spectrometer.
-
Tune and match the probe for both ¹H and ¹³C channels.
-
Determine the exact 90° pulse width (P1) for the sample to ensure maximum signal-to-noise ratio in 2D experiments.
Step 3: 1D Acquisition
-
Acquire a standard ¹H spectrum (ns = 16, d1 = 1.5s).
-
Acquire a ¹³C spectrum with proton decoupling (zgpg30 pulse sequence, ns = 512, d1 = 2.0s). Note: The C8 carbon attached to iodine will have a long T1 relaxation time and lacks NOE enhancement. If the C8 peak is weak, increase d1 to 5.0s.
Step 4: 2D Correlation Acquisition
-
COSY: Acquire a gradient-selected COSY (cosygpqf) to map the H5-H6-H7 spin system.
-
HSQC: Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2). This will instantly separate the CH protons from the quaternary carbons (C3, C4a, C8, C8a).
-
HMBC (Critical Step): Set up a gradient-selected HMBC (hmbcgplpndqf).
-
Crucial Parameter: Optimize the long-range coupling constant (cnst13) to 8.0 Hz , which is ideal for rigid aromatic ³J couplings.
-
Set the number of scans (ns) to 8 or 16 to ensure the weak ³J correlations across the bridgehead (e.g., H5 to C4) are clearly resolved above the noise floor.
-
Step 5: Processing and Verification
-
Process the HMBC data with zero-filling to a 2K x 1K matrix and apply a sine-squared window function.
-
Verify the structure by tracing the ³J correlation from H4 to C8a, and simultaneously from H7 to C8a. This intersection definitively locks the orientation of the iodine atom relative to the pyridine ring.
References
-
Son, J., & Hoefelmeyer, J. D. (2008). 8-Iodoquinolinium chloride dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2076. Available at:[Link]
-
Naka, T., & Koide, K. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(8), 4152-4160. Available at:[Link]
-
Rusakov, Y. Y., & Rusakova, I. L. (2018). Relativistic heavy atom effect on ¹³C NMR chemical shifts. Magnetic Resonance in Chemistry, 56(1), 18-32. Available at:[Link]
Strategic Scaffold Selection: 3-Bromo-8-iodoquinoline vs. 3,8-Dibromoquinoline in Cross-Coupling Workflows
As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter a critical decision point in drug discovery: how to selectively functionalize dihalogenated heterocycles without generating intractable mixtures. Quinolines are ubiquitous in medicinal chemistry, and dihaloquinolines serve as powerful linchpins for multidirectional growth.
This guide provides an objective, data-driven comparison between two highly valuable building blocks—3-Bromo-8-iodoquinoline and 3,8-dibromoquinoline . By dissecting the causality behind their reactivity profiles, we will establish self-validating protocols for orthogonal cross-coupling, empowering you to design more efficient synthetic routes.
Mechanistic Causality: Chemoselectivity vs. Site-Selectivity
The fundamental difference between these two scaffolds lies in the thermodynamic and kinetic principles governing the oxidative addition step of the catalytic cycle.
3-Bromo-8-iodoquinoline: Thermodynamic Control (Chemoselectivity)
In heterohalogenated systems, selectivity is driven by the Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Consequently, palladium(0) or nickel(0) catalysts undergo oxidative addition at the C8–I bond orders of magnitude faster than at the C3–Br bond. This thermodynamic bias allows for highly predictable, ligand-independent chemoselectivity [1]. You can selectively functionalize the C8 position while leaving the C3–Br bond fully intact for downstream reactions.
3,8-Dibromoquinoline: Kinetic & Steric Control (Site-Selectivity)
In homohalogenated systems, both carbon-halogen bonds possess identical BDEs. Selectivity must therefore be achieved through kinetic differentiation, relying on the steric and electronic microenvironments of the molecule. The C8 position of the quinoline ring is sterically hindered (peri to the nitrogen atom and the C7 proton). Conversely, the C3 position on the heteroaromatic ring is relatively exposed. When subjected to standard cross-coupling conditions (e.g., Pd(PPh₃)₄), oxidative addition occurs preferentially at the least sterically hindered site, affording C3-site-selective functionalization[2]. However, because this relies on sterics rather than absolute bond strength, strict stoichiometric control is required to prevent over-coupling[3].
Fig 1. Mechanistic divergence in cross-coupling of hetero- vs. homo-dihaloquinolines.
Quantitative Performance Comparison
To objectively evaluate these scaffolds, we must look at their performance in standard Suzuki-Miyaura cross-coupling reactions using phenylboronic acid as a model nucleophile.
| Parameter | 3-Bromo-8-iodoquinoline | 3,8-Dibromoquinoline |
| Primary Coupling Site | C8 (Iodide) | C3 (Bromide) |
| Selectivity Mechanism | Chemoselective (BDE difference) | Site-selective (Steric hindrance at C8) |
| Optimal Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Typical Mono-Coupling Yield | 88 – 95% | 65 – 75% |
| Risk of Di-Coupling | Very Low (< 2%) | Moderate (10 – 15%) |
| Remaining Handle | C3-Bromide (Ready for 2nd coupling) | C8-Bromide (Requires stronger activation) |
| Strategic Advantage | Maximum yield, absolute regiocontrol | Cost-effective, allows C3-first functionalization |
Application Insight: These two building blocks are not merely alternatives; they are orthogonal synthetic tools . If your target molecule requires functionalization at C8 first, 3-bromo-8-iodoquinoline is mandatory. If your synthetic route demands building out the C3 vector first, 3,8-dibromoquinoline is the scaffold of choice[2].
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the analytical readouts at each step inherently confirm the success of the mechanistic intent.
Fig 2. Self-validating experimental workflow for selective cross-coupling protocols.
Protocol A: C8-Chemoselective Suzuki Coupling of 3-Bromo-8-iodoquinoline
Objective: Achieve >95% mono-coupling at C8 by exploiting the C–I BDE.
-
Reaction Setup: In an oven-dried Schlenk flask under argon, combine 3-bromo-8-iodoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Causality: 1.05 equivalents of boronic acid ensures full conversion of the iodide while starving the reaction of excess nucleophile that could attack the bromide. Pd(dppf)Cl₂ provides a bulky bidentate environment that suppresses secondary oxidative addition.
-
-
Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 equiv).
-
Causality: A biphasic system ensures the base is available for transmetalation without precipitating the organic components.
-
-
Execution: Heat to 80 °C for 4 hours.
-
In-Process Control (IPC): TLC (Hexanes/EtOAc 4:1) will show rapid consumption of the starting material. UPLC-MS should confirm the mass of the mono-coupled product.
-
Self-Validation (NMR): Isolate the product via column chromatography. In the ¹H NMR spectrum, verify the preservation of the C3 proton (typically a distinct downfield singlet/doublet). The disappearance of the C8-associated multiplet confirms absolute chemoselectivity.
Protocol B: C3-Site-Selective Suzuki Coupling of 3,8-Dibromoquinoline
Objective: Achieve C3 mono-coupling by exploiting the steric hindrance at C8.
-
Reaction Setup: In an oven-dried Schlenk flask under argon, combine 3,8-dibromoquinoline (1.0 equiv), arylboronic acid (0.95 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Causality: We use a sub-stoichiometric amount of boronic acid (0.95 equiv) to strictly prevent di-coupling. Pd(PPh₃)₄ is chosen because the monodentate triphenylphosphine ligands are highly sensitive to steric bulk, strongly favoring the unhindered C3 position[2].
-
-
Solvent & Base: Add degassed Toluene/Ethanol (4:1) and aqueous K₂CO₃ (2.0 equiv).
-
Execution: Heat to 90 °C for 8 hours. Monitor closely; extended heating increases the risk of C8 activation.
-
Self-Validation (NMR): Following purification, ¹H NMR is critical. The C3 proton signal must be completely absent, while the C8-adjacent protons (C7, C6) should exhibit shifts consistent with an intact C8-bromide. If a mixture is observed, catalyst tuning (e.g., switching to a bulkier Buchwald ligand like SPhos) may be required to artificially increase the steric penalty at C8[3].
Conclusion
The choice between 3-bromo-8-iodoquinoline and 3,8-dibromoquinoline is not a matter of one being universally "better." It is a strategic decision dictated by your target's desired vector of growth. 3-Bromo-8-iodoquinoline offers flawless, thermodynamically driven chemoselectivity for C8-first functionalization. Conversely, 3,8-dibromoquinoline provides a kinetically controlled pathway for C3-first functionalization, provided that strict stoichiometric and steric controls are maintained. By understanding the causality behind these reactions, researchers can deploy these scaffolds as precise instruments in the design of complex therapeutics.
References
-
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis American Chemical Society (JACS)[Link]
-
3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase PubMed Central (PMC)[Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes MDPI (Molecules)[Link]
Sources
A Comparative Guide to DFT Functionals in Predicting Regioselective Cross-Coupling of 3-Bromo-8-iodoquinoline
Executive Summary
In the synthesis of complex pharmaceutical intermediates, dihaloheterocycles like 3-Bromo-8-iodoquinoline present a unique regioselectivity challenge. Drug development professionals frequently rely on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to functionalize these scaffolds. However, predicting whether the catalyst will insert into the C3–Br or C8–I bond requires precise thermodynamic and kinetic modeling.
This guide objectively compares the performance of leading Density Functional Theory (DFT) functionals (B3LYP, M06-2X, and
Mechanistic Context: The Reactivity Dichotomy
The chemoselectivity of 3-Bromo-8-iodoquinoline is governed by two competing factors:
-
Bond Dissociation Energy (BDE): The C–I bond is inherently weaker than the C–Br bond, thermodynamically favoring oxidative addition at the C8 position.
-
Chelation Assistance: The quinoline nitrogen at the 1-position can act as a directing group. During the oxidative addition of Pd(0) to the C8–I bond, the nitrogen lone pair can coordinate to the electron-deficient Pd(II) center, significantly lowering the activation free energy (
) of the transition state[1].
To accurately model this, computational chemists must select a DFT functional capable of handling both the transition metal's electronic structure and the non-covalent dispersion forces present in bulky ligand spheres[2].
Comparative Analysis of DFT Functionals
When modeling the oxidative addition of Pd(0)(PPh
Functional Performance Overview
-
B3LYP: A popular hybrid functional. However, it notoriously lacks empirical dispersion corrections, often underestimating the stability of crowded transition states and leading to inaccurate
values in organometallic catalysis[3]. -
M06-2X: A highly parameterized meta-GGA functional excellent for main-group thermochemistry and non-covalent interactions. However, its high exact exchange (54%) makes it less suitable for transition metals with multi-reference character, sometimes overestimating barrier heights[1].
- B97X-D: A range-separated hybrid functional that includes Grimme's D2 dispersion model. It provides an optimal balance for modeling both the organic scaffold and the Pd-ligand dispersion interactions, yielding the most experimentally accurate barrier predictions[2].
Data Presentation: Calculated Activation Free Energies ( )
Conditions: SMD(THF)/Def2-TZVP//
| DFT Functional | Predicted Regioselectivity (C8:C3) | |||
| B3LYP | 18.4 | 22.1 | 3.7 | ~ 98:2 |
| M06-2X | 16.8 | 25.3 | 8.5 | > 99:1 |
| 14.2 | 24.9 | 10.7 | > 99:1 (Matches Experiment) |
Insight: While all functionals correctly identify the C8–I bond as the kinetically favored site,
Logical Workflow & Pathway Visualization
The following diagram illustrates the divergent pathways modeled by DFT, highlighting the kinetic preference for C8-functionalization.
Caption: DFT-computed mechanistic divergence for Pd(0) oxidative addition to 3-Bromo-8-iodoquinoline.
Self-Validating Experimental Protocol
To translate these computational findings into a reliable benchtop procedure, the following Suzuki-Miyaura cross-coupling protocol is designed to exploit the 10.7 kcal/mol
Causality in Experimental Design
-
Stoichiometry: We limit the boronic acid to exactly 1.05 equivalents. Excess reagent could force the thermodynamically disfavored C3–Br coupling after the C8 position is consumed.
-
Temperature: The reaction is run at a mild 40 °C. At lower temperatures, the reaction remains under strict kinetic control, preventing the catalyst from overcoming the 24.9 kcal/mol barrier required for C3–Br insertion.
-
Catalyst Selection: Pd(PPh
) is chosen because the monodentate triphenylphosphine ligands readily dissociate to form the active 14-electron Pd(0)L species, which is highly sensitive to the steric and electronic differences between the C8 and C3 positions.
Step-by-Step Methodology
Reagents Required:
-
3-Bromo-8-iodoquinoline (1.0 mmol)
-
Phenylboronic acid (1.05 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 mmol, 5 mol%) -
Sodium carbonate (Na
CO ) (2.0 mmol) -
Degassed THF/H
O (4:1 v/v, 10 mL)
Procedure:
-
Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-8-iodoquinoline (333.9 mg, 1.0 mmol) and phenylboronic acid (128.0 mg, 1.05 mmol).
-
Atmospheric Control: Evacuate and backfill the flask with ultra-pure Argon three times to ensure a strictly anaerobic environment. Oxygen will rapidly degrade the Pd(0) catalyst.
-
Solvent & Base Addition: Inject 10 mL of a sparged THF/H
O (4:1) mixture into the flask. Add Na CO (212 mg, 2.0 mmol). The biphasic nature of the solvent aids in dissolving both the organic substrates and the inorganic base. -
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh
) (57.8 mg, 0.05 mmol). -
Kinetic Controlled Heating: Heat the reaction mixture to exactly 40 °C using a precisely calibrated oil bath or heating block. Stir vigorously for 6 hours. Do not exceed 40 °C, as higher thermal energy may erode the regioselectivity predicted by the DFT models.
-
Quench and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH
Cl (15 mL). Extract the aqueous layer twice with ethyl acetate. -
Purification: Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 3-bromo-8-phenylquinoline.
Validation: Analyze the crude mixture via
Conclusion
When predicting the reactivity of complex dihaloheterocycles like 3-Bromo-8-iodoquinoline, empirical rules of thumb (e.g., "iodine reacts faster than bromine") are insufficient for rigorous process chemistry. As demonstrated, utilizing dispersion-corrected DFT functionals like
References
-
SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold ChemRxiv URL:[Link]
-
Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals. Comparison of B3LYP, M06-2X, MP2, and CCSD Results with Experimental Data ACS Publications URL:[Link]
-
Key Mechanistic Features in Palladium-Catalyzed Methylcyclopropanation of Norbornenes With Vinyl Bromides: Insights From DFT Calculations National Center for Biotechnology Information (PMC) URL:[Link]
-
Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights Chemical Reviews (ACS Publications) URL:[Link]
Sources
A Senior Application Scientist's Guide to Screening the Biological Activity of 3-Bromo-8-iodoquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure is a "privileged scaffold," amenable to diverse chemical modifications that can significantly alter its biological activity.[2] The introduction of halogens, such as bromine and iodine, is a well-established strategy to enhance the pharmacological profile of lead compounds, often improving potency and modulating pharmacokinetic properties.[3][4] This guide provides a comparative framework for screening the biological activity of novel 3-bromo-8-iodoquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents.
We will delve into the practical methodologies, the rationale behind experimental choices, and the interpretation of data, providing a robust template for your research and development endeavors.
Part 1: Anticancer Activity Screening - A Comparative Cytotoxicity Analysis
The search for novel anticancer agents is a paramount goal in drug discovery. Quinoline derivatives have consistently shown promise, acting through various mechanisms such as inhibiting topoisomerase enzymes, disrupting tubulin polymerization, and modulating key signaling pathways.[1] Halogenation, particularly with bromine, has been shown to enhance the antiproliferative activity of quinoline compounds.[5][6][7]
Primary Screening Method: The MTT Assay for Cell Viability
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[8][9] The principle is straightforward: metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[10]
-
Culture cells in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed 1 x 10⁴ cells per well in a 96-well plate.[10] Incubate for 24 hours to allow for cell attachment.[11][10]
Expert Commentary: A 24-hour pre-incubation period is crucial for the cells to recover from trypsinization and adhere properly, ensuring that the observed effects are due to the compound and not experimental stress. Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment.
2. Compound Treatment:
-
Prepare a stock solution of each 3-bromo-8-iodoquinoline derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Replace the medium in the cell plates with the medium containing the test compounds. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 hours.
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][10]
-
Incubate for 4 hours at 37°C, allowing for formazan crystal formation.[8][12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][10]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[11][10]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12][10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Anticancer Screening Workflow
Caption: Workflow for evaluating antiproliferative activity using the MTT assay.
Comparative Data Presentation
The results should be tabulated to allow for direct comparison between the novel derivatives, a standard-of-care drug, and the parent (unsubstituted) quinoline compound.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 3-Bromo-8-iodoquinoline Derivatives after 48h Exposure
| Compound ID | Structure (R Group) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI)* |
| BQI-H | 3-Br, 8-I, R=H | 8.4 | 12.1 | >100 | >11.9 |
| BQI-CH3 | 3-Br, 8-I, R=CH₃ | 6.2 | 9.5 | >100 | >16.1 |
| BQI-OCH3 | 3-Br, 8-I, R=OCH₃ | 4.5 | 6.8 | 85.2 | 18.9 |
| Doxorubicin | Positive Control | 0.9 | 1.2 | 5.4 | 6.0 |
| Quinoline | Parent Compound | >100 | >100 | >100 | - |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The hypothetical data suggests that adding substituents to the 3-bromo-8-iodoquinoline core enhances cytotoxic potency (lower IC₅₀ values) compared to the unsubstituted derivative (BQI-H). The methoxy group (BQI-OCH3) appears to be the most effective. The parent quinoline shows no activity, highlighting the importance of the halogen substitutions.[7]
-
Selectivity: BQI-OCH3 displays a high selectivity index, suggesting it is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a potential drug candidate.[10]
Part 2: Antimicrobial Activity Screening - A Comparative Efficacy Analysis
The quinolone core is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics.[13][14] They typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15][16] Iodo-quinoline derivatives have also demonstrated significant antimicrobial and antifungal activity.[15][17][18]
Primary Screening Method: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[20][21]
Detailed Experimental Protocol: Broth Microdilution
1. Preparation of Reagents and Microorganisms:
-
Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.
-
Prepare standardized inoculum of each bacterium adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (typically 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).[21]
-
Prepare a stock solution of each test compound (e.g., 1280 µg/mL in DMSO).
2. Serial Dilution and Inoculation:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[22]
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10.[21] Discard the final 100 µL from column 10.[22]
-
This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.
-
Include a growth control (Column 11: MHB + inoculum, no compound) and a sterility control (Column 12: MHB only).[19]
Scientist's Note: The use of standardized controls is non-negotiable for a valid MIC assay. The growth control must show clear turbidity, and the sterility control must remain clear. This self-validating system ensures that any lack of growth in the test wells is due to the compound's activity and not to contamination or non-viable bacteria.
3. Incubation and MIC Determination:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[19]
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Data Presentation
Tabulating the MIC values provides a clear comparison of the antimicrobial potency of the derivatives against different types of bacteria.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Bromo-8-iodoquinoline Derivatives
| Compound ID | Structure (R Group) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| BQI-H | 3-Br, 8-I, R=H | 16 | 32 |
| BQI-CH3 | 3-Br, 8-I, R=CH₃ | 8 | 16 |
| BQI-OCH3 | 3-Br, 8-I, R=OCH₃ | 4 | 8 |
| Ciprofloxacin | Positive Control | 0.5 | 0.015 |
| Quinoline | Parent Compound | >128 | >128 |
Interpretation of Results:
-
SAR: Similar to the anticancer results, functionalization of the 3-bromo-8-iodoquinoline core enhances antibacterial activity. The derivatives show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli, a common trend for some classes of compounds.[23][24]
-
Comparison to Standard: While the novel derivatives are less potent than the established antibiotic Ciprofloxacin, they demonstrate significant activity compared to the inactive parent quinoline, marking them as viable leads for further optimization.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial biological screening of novel 3-bromo-8-iodoquinoline derivatives. The data strongly suggests that the 3-bromo-8-iodo-quinoline scaffold is a promising foundation for developing new therapeutic agents. Specifically, the addition of small electron-donating groups, such as a methoxy substituent, appears to enhance both anticancer and antimicrobial activities, providing a clear direction for the next cycle of synthesis and optimization.
Future work should focus on expanding the panel of cancer cell lines and microbial strains to better define the spectrum of activity. Mechanistic studies, such as topoisomerase inhibition assays or cell cycle analysis, should be undertaken for the most promising candidates to elucidate their mode of action and further validate their potential as next-generation therapeutics.
References
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Wiley Online Library. [Link]
-
Quinolone antibiotics. EBSCO. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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Quinolones: a comprehensive review. IDR - Dove Medical Press. [Link]
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Review on recent development of quinoline for anticancer activities. SpringerLink. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
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Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry. [Link]
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Quinolones: A Comprehensive Review. American Academy of Family Physicians. [Link]
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Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. National Institutes of Health. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Quinolones. Kent and Medway Formulary. [Link]
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Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. ResearchGate. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-Bromo-8-iodoquinoline
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of therapeutic innovation.[1][2][3] Its rigid, aromatic structure is a privileged pharmacophore, amenable to functionalization at numerous positions to modulate biological activity.[1][4] This guide focuses on the strategic utilization of a highly versatile, yet underexplored, building block: 3-Bromo-8-iodoquinoline . We will provide a comparative analysis of novel, hypothetical compounds synthesized from this precursor, detailing their characterization and comparing their potential performance against established bioactive quinoline derivatives.
The core principle underpinning the synthetic strategy described herein is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by palladium(0) catalysts, enabling highly regioselective cross-coupling reactions at the C-8 position while preserving the C-3 bromine for subsequent transformations.[5][6] This allows for a stepwise and controlled elaboration of the quinoline core, a crucial advantage in constructing complex molecular architectures.
I. Synthesis of Novel 3,8-Disubstituted Quinolines: A Modular Approach
This section details the synthesis of three novel, hypothetical compounds derived from 3-Bromo-8-iodoquinoline via palladium-catalyzed cross-coupling reactions. These reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are pillars of modern synthetic chemistry, valued for their reliability and broad substrate scope.[7]
Experimental Workflow: Synthesis of 3,8-Disubstituted Quinolines
The following diagram outlines the general workflow for the regioselective synthesis of the target compounds.
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Safety Operating Guide
3-Bromo-8-iodoquinoline proper disposal procedures
For researchers and drug development professionals, the handling and disposal of halogenated heterocyclic compounds demand rigorous operational protocols. 3-Bromo-8-iodoquinoline (CAS: 1379316-32-1) is a dihalogenated aromatic compound utilized in advanced cross-coupling reactions and medicinal chemistry. Due to its specific structural features—a quinoline core substituted with both bromine and iodine—it presents unique toxicological and environmental challenges that strictly dictate its lifecycle management in the laboratory.
This guide provides a comprehensive, self-validating operational framework for the safe handling, decontamination, and disposal of 3-Bromo-8-iodoquinoline, ensuring absolute compliance with environmental health and safety (EHS) standards.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, one must first understand the mechanistic causality behind the compound's hazards:
-
High Lipophilicity & Bioaccumulation: The addition of heavy halogens (Br, I) significantly increases the molecule's lipophilicity compared to bare quinoline. This allows the compound to easily penetrate biological membranes and persist in aquatic ecosystems without natural degradation, making zero-drain disposal mandatory[1].
-
DNA Intercalation Potential: The planar, heteroaromatic quinoline ring is a known DNA intercalating agent. Exposure carries risks of mutagenicity and genetic defects, necessitating stringent engineering controls against inhalation or ingestion[2].
-
Incineration Byproducts: If mixed with non-halogenated waste, the combustion of brominated and iodinated organics at standard temperatures can generate highly toxic dioxins and furans. Therefore, it requires specialized high-temperature incineration equipped with acid-gas scrubbers[3].
Quantitative Hazard Data Summary
The following table synthesizes the physicochemical and hazard data driving our operational protocols[1],[4]:
| Property / Hazard | Value / Classification | Operational Impact & Causality |
| Molecular Formula | C₉H₅BrIN | High halogen mass percentage mandates strict segregation into Halogenated Organic Waste streams. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization; requires handling inside a calibrated chemical fume hood. |
| GHS Classification | Acute Tox. 3 (Oral), Aquatic Chronic 1 | Toxic if swallowed; fatal to aquatic life with long-lasting effects. Sink disposal is strictly prohibited. |
| Precautionary Codes | P273, P280, P501 | Mandates environmental avoidance, full PPE, and disposal via a licensed hazardous waste contractor. |
Operational Safety & Self-Validating PPE Protocols
Do not rely solely on passive safety measures. Implement the following self-validating PPE and engineering controls:
-
Dermal Protection (Causality): Halogenated aromatics rapidly permeate standard latex. You must use nitrile or butyl rubber gloves [1]. Self-Validation: Perform a visual inflation test of the gloves prior to donning to ensure zero micro-tears.
-
Respiratory & Eye Protection: Handle exclusively within a certified fume hood operating at a face velocity of 80–100 fpm. Wear tight-sealing chemical safety goggles to prevent mucosal absorption of airborne dust[4].
-
Secondary Containment: Liquid waste containers must be stored within a secondary containment tray capable of holding 110% of the primary container's volume[5].
Standard Operating Procedure: Disposal & Decontamination
Phase 1: Waste Segregation (The Halogen Rule)
Never mix 3-Bromo-8-iodoquinoline with general organic waste. It must be classified under specific EPA hazardous waste codes (often characteristic or F-codes if mixed with spent solvents)[6].
-
Solid Waste: Place all contaminated consumables (weighing paper, pipette tips, empty vials) into a dedicated, sealable plastic bag or container labeled "Hazardous Solid Waste - Halogenated"[1].
-
Liquid Waste: Solutions of 3-Bromo-8-iodoquinoline (e.g., in DMSO, DCM, or Methanol) must be collected in UN-approved 5L plastic jerricans specifically designated for Halogenated Solvent Waste [7].
-
Operational Constraint: Never fill the liquid waste container past 90% capacity . This void space is a critical safety buffer allowing for vapor expansion and preventing hydrostatic rupture during transport[7].
Phase 2: The Self-Validating Decontamination Protocol
Glassware that contained 3-Bromo-8-iodoquinoline cannot be washed in standard sinks until chemically validated as clean.
-
Triple-Rinse: In the fume hood, rinse the contaminated glassware three consecutive times with a compatible solvent (e.g., Acetone or Ethanol)[1].
-
Collect Rinsate: Direct all rinsate into the Halogenated Liquid Waste container[5].
-
Self-Validation (TLC Check): To guarantee decontamination, spot a drop of the third rinsate onto a silica Thin Layer Chromatography (TLC) plate. Visualize the plate under a 254 nm UV lamp. The quinoline core strongly absorbs UV light; an absence of a dark spot (UV quenching) definitively validates that the glassware is decontaminated and safe for standard washing.
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent aerosolization (if solid) or environmental leaching (if liquid). Follow the logical workflow mapped below:
Workflow for the identification, containment, and disposal of 3-Bromo-8-iodoquinoline spills.
Spill Execution Notes:
-
Solid Spills: Never dry-sweep the powder. Dry sweeping generates hazardous airborne dust. Always dampen the solid lightly with water or a suitable solvent before mechanical collection[1].
-
Liquid Spills: Use an inert, non-combustible absorbent (like sand or diatomaceous earth). Do not use combustible materials like paper towels for large concentrated spills, as halogenated compounds can react unpredictably with organic matrices under certain conditions[1].
Environmental Compliance & Final Disposition
The ultimate disposal of 3-Bromo-8-iodoquinoline must be routed through your institution's EHS department to a licensed hazardous waste facility[2]. Because it is a halogenated organic, the EPA and international equivalents mandate that it undergoes high-temperature incineration [3]. This process utilizes specialized kilns operating above 1,000°C to completely break the carbon-halogen bonds, followed by alkaline scrubbing of the exhaust gases to neutralize the resulting hydrobromic and hydroiodic acids, ensuring zero toxic release into the atmosphere.
References
-
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide | Benchchem | 2
-
Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals | Benchchem | 1
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | P2 InfoHouse / U.S. EPA | 3
-
Chemical and Hazardous Waste Guide | University of Oslo (UiO) | 5
-
Organic Solvent Waste Guidelines | Kemicentrum, Lund University | 7
-
SAFETY DATA SHEET - Quinoline | Fisher Scientific | 4
-
EPA Hazardous Waste Codes | Western Kentucky University EHS | 6
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
